EPZ028862
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(1S,5R)-8-(4-aminocyclohexyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17? |
InChI Key |
JYZQPJRVTADXNE-MSJJKYGJSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)C3CCC(CC3)N)NC(=O)C4=NOC(=C4)C5CC5 |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C5CCC(CC5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of EPZ028862: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ028862, also known as SGC8158, is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, the signaling pathways it modulates, and the experimental protocols used to elucidate its function. This compound serves as a critical tool for investigating the biological roles of PRMT7 and as a potential therapeutic agent in oncology and other diseases. Its mechanism is characterized by its S-adenosyl-L-methionine (SAM)-competitive inhibition of PRMT7, leading to downstream effects on the cellular stress response, DNA damage repair, and cell cycle progression.[1][3]
Biochemical Mechanism of Action
This compound is the active component of the cell-permeable prodrug SGC3027.[1] Once inside the cell, SGC3027 is converted to this compound (SGC8158), which then targets PRMT7.[1]
Competitive Inhibition
This compound acts as a SAM-competitive inhibitor of PRMT7.[1] This means that it binds to the SAM-binding pocket of the enzyme, preventing the binding of the natural methyl donor, S-adenosyl-L-methionine. By occupying this site, this compound effectively blocks the methyltransferase activity of PRMT7, preventing the transfer of a methyl group to its protein substrates.[1]
Quantitative Inhibition Data
The potency and selectivity of this compound have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against PRMT7 and selectivity over other protein methyltransferases.
| Target | IC50 (nM) | Assay Conditions |
| PRMT7 | <2.5 | In vitro biochemical assay[1][2] |
| PRMT7 (with HSPA8 substrate) | 294 ± 26 | In vitro biochemical assay under balanced conditions[1] |
| Negative Control (SGC8158N) | 14,000 ± 2,000 | In vitro biochemical assay[1] |
| Off-Target Profile | IC50 |
| Other Methyltransferases (panel of 35) | Largely inactive |
Cellular Mechanism of Action
In a cellular context, the inhibition of PRMT7 by this compound leads to a cascade of events, primarily centered around the cellular stress response, DNA damage repair pathways, and cell cycle control.
Inhibition of HSP70 Monomethylation
A key substrate of PRMT7 is the heat shock protein 70 (HSP70).[1][4] this compound treatment leads to a significant reduction in the monomethylation of arginine residues on HSP70.[1][5] This post-translational modification is crucial for the proper functioning of HSP70 in maintaining protein homeostasis (proteostasis), particularly under conditions of cellular stress.[1]
Induction of Cellular Stress Response
By inhibiting PRMT7 and subsequently reducing HSP70 methylation, this compound sensitizes cells to various stressors, including heat shock and proteasome inhibitors.[1] This suggests that PRMT7 activity is essential for the normal physiological response to cellular stress.[1]
Impairment of DNA Damage Response
This compound has been shown to impede the DNA damage response (DDR).[3][6] Specifically, the inhibition of PRMT7 is associated with the suppression of both major DNA double-strand break (DSB) repair pathways:
This impairment of DNA repair mechanisms leads to an accumulation of DNA damage, which can trigger cell cycle arrest and senescence.[3]
Cell Cycle Arrest and Senescence
Treatment of cancer cells with this compound induces cell cycle arrest at the G1 phase.[3][7] This is accompanied by the stabilization and accumulation of the cyclin-dependent kinase inhibitor p21.[3][6] The increased levels of p21 lead to a decrease in the phosphorylation of the retinoblastoma protein (Rb), ultimately blocking entry into the S phase of the cell cycle.[3] Prolonged cell cycle arrest can lead to a state of cellular senescence.[3]
Antiproliferative Effects
The combined effects of cell cycle arrest and impaired DNA damage repair contribute to the antiproliferative activity of this compound in various cancer cell lines, including multidrug-resistant (MDR) cells.[3][5]
| Cell Line | Growth Inhibition IC50 (µM) |
| Various Cancer Cells | 2 - 9 [5][8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action from target engagement to cellular outcomes.
Experimental Workflow for Assessing Cellular Effects
Caption: Workflow for evaluating the cellular mechanism of action of this compound.
Experimental Protocols
Biochemical PRMT7 Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol is adapted from methodologies used for screening PRMT inhibitors.[1]
-
Reaction Components :
-
Recombinant human PRMT7 enzyme.
-
Biotinylated histone H2B peptide (residues 23-37) as the substrate.
-
[³H]-SAM as the methyl donor.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).
-
-
Procedure :
-
Combine PRMT7, the peptide substrate, and this compound in the assay buffer in a 384-well plate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide.
-
If the peptide is methylated with [³H], the proximity of the radioisotope to the scintillant in the beads will produce a light signal.
-
Measure the signal using a microplate scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular HSP70 Methylation Assay (Western Blot)
This protocol is based on the methods described for assessing the cellular activity of PRMT7 inhibitors.[9]
-
Cell Culture and Treatment :
-
Culture human cancer cell lines (e.g., A549, MCF7) in appropriate media.
-
Treat cells with varying concentrations of this compound (or its prodrug SGC3027) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation (optional, for enhanced signal) :
-
Incubate the cell lysates with an anti-HSP70 antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting :
-
Separate the proteins from the cell lysates or immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for monomethylated arginine (MMA).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To control for protein loading, re-probe the membrane with an antibody against total HSP70 or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the MMA signal to the total HSP70 or loading control signal.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on standard methods for cell cycle analysis.[9]
-
Cell Preparation :
-
Treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
-
Staining :
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis :
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.
-
References
- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC8158 | PRMT7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
EPZ028862 as a Selective Inhibitor of SMYD3 Methyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of SMYD3 in Oncology
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has garnered significant attention in cancer research. As a chromatin modifier, SMYD3 plays a crucial role in regulating gene expression through the methylation of histone and non-histone proteins.[1] Upregulation of SMYD3 has been implicated in the development and progression of various cancers, including breast, colorectal, liver, and pancreatic cancers.[2][3]
SMYD3's oncogenic functions are multifaceted. In the nucleus, it can act as a transcriptional amplifier for genes involved in cell proliferation and metastasis.[2] In the cytoplasm, SMYD3 can methylate and activate key signaling proteins, thereby promoting cancer-driving pathways.[1][2] Its diverse substrates include histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), as well as non-histone targets like VEGFR1, HER2, MAP3K2, and AKT1.[1][3] Given its central role in tumorigenesis, SMYD3 has emerged as a promising therapeutic target.
EPZ028862: A Selective SMYD3 Inhibitor
This compound is a small molecule compound identified as a selective inhibitor of SMYD3. It serves as a valuable chemical probe for elucidating the biological functions of SMYD3 and for exploring the therapeutic potential of SMYD3 inhibition. In preclinical studies, this compound has demonstrated equal activity in both biochemical and cellular assays, highlighting its utility in both in vitro and cell-based experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant SMYD3 inhibitors for comparative purposes.
Table 1: Biochemical Activity of SMYD3 Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Target Substrate |
| This compound | N/A | N/A | Noncompetitive vs. MEKK2, Mixed-type vs. SAM | MEKK2 |
| EPZ031686 | 3 | N/A | N/A | N/A |
| BAY-6035 | 88 | N/A | Substrate-competitive | MEKK2 peptide |
| GSK2807 | 130 | 14 | SAM-competitive | N/A |
| BCI-121 | N/A | N/A | Competes with histones | Histones |
| SMYD3-IN-1 | 11.7 | N/A | Irreversible | N/A |
| SMYD3-IN-2 | 810 | N/A | N/A | N/A |
N/A: Data not available in the public domain.
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Cell Line | Assay Type | Cellular IC50 | Effect |
| This compound | Various Cancer Cell Lines | 2D & 3D Proliferation | > 25 µM | No significant anti-proliferative activity observed |
| EPZ031686 | HeLa | MAP3K2 Methylation | Dose-dependent inhibition | Decreased MAP3K2-K260 trimethylation |
| BAY-6035 | HeLa | MAP3K2 Methylation | < 100 nM | Decreased MAP3K2-K260 trimethylation |
| BCI-121 | HT29, HCT116 | Cell Proliferation | Dose-dependent inhibition | Impaired cancer cell proliferation |
| SMYD3-IN-2 | BGC823 | Cell Proliferation | 750 nM | Induces lethal autophagy |
Signaling Pathways and Mechanism of Action
SMYD3 is a critical node in several oncogenic signaling pathways. Its inhibition by this compound can modulate these pathways, leading to downstream anti-cancer effects.
Ras/Raf/MEK/ERK Pathway
SMYD3 directly methylates MAP3K2 (also known as MEKK2) at lysine 260.[1][4] This methylation event enhances the activation of the downstream Ras/Raf/MEK/ERK signaling cascade, a pathway frequently hyperactivated in various cancers, promoting cell proliferation and survival.[1][4]
PI3K/AKT Pathway
SMYD3 has been shown to methylate AKT1 at lysine 14, a critical step for its activation.[1] The PI3K/AKT pathway is a key regulator of cell growth, metabolism, and survival.
Receptor Tyrosine Kinase (RTK) Signaling
SMYD3 also methylates receptor tyrosine kinases, including VEGFR1 and HER2.[1] Methylation of VEGFR1 at lysine 831 enhances its kinase activity, promoting angiogenesis.[4] Similarly, tri-methylation of HER2 at lysine 175 enhances its homodimerization and activation, a key driver in a subset of breast cancers.[1][4]
Experimental Protocols
Detailed methodologies for key experiments involving the characterization of this compound and its effects on SMYD3 are provided below.
Biochemical SMYD3 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of SMYD3 in a purified system.
-
Principle: A radioactive methyl group from S-adenosyl-L-methionine (SAM) is transferred by SMYD3 to a substrate (e.g., recombinant MAP3K2 or a peptide). The amount of incorporated radioactivity is measured, and a decrease in signal in the presence of an inhibitor indicates its potency.
-
Materials:
-
Recombinant human SMYD3 enzyme
-
Substrate: GST-tagged MAP3K2 protein or a specific peptide
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Filter plates (e.g., phosphocellulose)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing SMYD3 enzyme and substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., cold SAM).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
References
The Oncogenic Role of SMYD3: A Technical Guide for Researchers
An In-depth Examination of the Lysine (B10760008) Methyltransferase SMYD3 in Cancer Development and Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant player in the landscape of oncology. Initially identified for its role in histone methylation and transcriptional regulation, a growing body of evidence has implicated SMYD3 in a multitude of oncogenic processes. Its overexpression is a common feature across a wide array of human cancers and frequently correlates with poor prognosis and aggressive tumor phenotypes.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of SMYD3 in oncogenesis, detailing its molecular mechanisms, summarizing key quantitative data, and providing established experimental protocols to facilitate further research in this critical area of cancer biology. We delve into the intricate signaling pathways modulated by SMYD3 and offer visual representations to elucidate these complex interactions, with the goal of empowering researchers and drug development professionals to explore SMYD3 as a promising therapeutic target.
Introduction: SMYD3 as a Key Oncogenic Driver
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by the presence of a catalytic SET domain and a MYND domain involved in protein-protein interactions.[1] While initially described as a histone H3 lysine 4 (H3K4) methyltransferase, subsequent research has revealed a broader substrate specificity, including other histone marks and a growing list of non-histone proteins.[4][5][6] This dual functionality allows SMYD3 to exert its influence on gene expression both through epigenetic modulation of chromatin structure and by directly regulating the activity of key signaling proteins.
The oncogenic activities of SMYD3 are diverse, encompassing the promotion of cell proliferation, survival, migration, and invasion, as well as the induction of epithelial-mesenchymal transition (EMT) and angiogenesis.[7][8][9][10] Its aberrant expression has been documented in numerous malignancies, including breast, colorectal, hepatocellular, lung, pancreatic, and prostate cancers.[9][11][12][13][14] The consistent upregulation of SMYD3 in tumors compared to normal tissues underscores its potential as both a biomarker and a therapeutic target.
Quantitative Insights into SMYD3 in Cancer
The following tables summarize the quantitative data on SMYD3 overexpression in various cancers and the functional consequences of its inhibition, providing a clear overview for comparative analysis.
Table 1: SMYD3 Overexpression in Human Cancers
| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| Breast Cancer (Invasive Ductal Carcinoma) | 2.526 | Microarray | [11] |
| Breast Cancer (Invasive Lobular Carcinoma) | 2.522 | Microarray | [11] |
| Breast Cancer (Medullary Carcinoma) | 2.006 | Microarray | [11] |
| Breast Cancer (Overall) | >2.0 in 52.2% of invasive tumors | Microarray | [14] |
| Colorectal Cancer | Upregulated (specific fold change not consistently reported) | qPCR, Western Blot, IHC | [12][15][16] |
| Hepatocellular Carcinoma | Significantly higher in 75% of cases | RT-PCR | [13] |
| Hepatocellular Carcinoma | Upregulated | mRNA expression analysis | [17] |
| Non-Small Cell Lung Cancer | Significantly upregulated | Immunohistochemistry | [9] |
Table 2: Functional Consequences of SMYD3 Inhibition/Knockdown
| Cancer Cell Line | Experimental Approach | Effect on Proliferation | Effect on Apoptosis | Effect on Migration/Invasion | Reference |
| Breast Cancer (MCF7) | Inhibitor (200 µM) | ~2-fold suppression of growth | Increased | - | [18] |
| Prostate Cancer (PC3) | shRNA knockdown | 35% decrease in viability | Increased | Reduced | [4] |
| Ovarian Cancer | shRNA knockdown | Significantly inhibited | Increased | - | [5] |
| Hepatocellular Carcinoma (HepG2) | shRNA knockdown | Inhibited by 60.95%-72.14% | Increased (17.68-19.07% vs 1.44%) | - | [19] |
| Non-Small Cell Lung Cancer | siRNA knockdown | Inhibited | Triggered | Blocked | [9] |
| Colon Cancer (HCT116) | shRNA knockdown | Decreased | - | Decreased | [20] |
| Cervical Carcinoma | siRNA knockdown | Decreased | Increased | Decreased | [7] |
Key Signaling Pathways Modulated by SMYD3
SMYD3 exerts its oncogenic functions by modulating several critical signaling pathways. Its ability to methylate both histone and non-histone substrates allows it to act at multiple levels of cellular regulation.
The RAS/RAF/MEK/ERK Pathway
One of the most well-characterized non-histone targets of SMYD3 is MAP3K2 (MEKK2), a key component of the RAS/RAF/MEK/ERK signaling cascade. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances the activation of this pathway, which is frequently hyperactivated in a large proportion of cancers and plays a central role in promoting cell proliferation and survival.[2]
SMYD3-mediated activation of the RAS/ERK pathway.
The PI3K/AKT Pathway
SMYD3 has been shown to methylate and activate AKT1, a crucial kinase in the PI3K/AKT pathway that governs cell growth, survival, and metabolism.[2][21] SMYD3 methylates AKT1 at lysine 14, which is a critical step for its activation.[2][22] This activation leads to the phosphorylation of downstream targets like mTOR, promoting tumorigenesis.[22][23][24]
References
- 1. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 promotes cancer invasion by epigenetic upregulation of the metalloproteinase MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMYD3 overexpression indicates poor prognosis and promotes cell proliferation, migration and invasion in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of SMYD3 by RNA interference down-regulates c-Met expression and inhibits cells migration and invasion induced by HGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. SMYD3 promotes hepatocellular carcinoma progression by methylating S1PR1 promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upregulation of SMYD3 and SMYD3 VNTR 3/3 polymorphism increase the risk of hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 18. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 19. [Inhibition of SMYD3 gene expression by RNA interference induces apoptosis in human hepatocellular carcinoma cell line HepG2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identifying novel SMYD3 interactors on the trail of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
EPZ028862 and Its Impact on Histone Methylation Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potent and selective EZH2 inhibitor, EPZ011989, a compound closely related to the likely intended subject, EPZ028862. This document details its mechanism of action, impact on histone methylation pathways, and provides relevant experimental protocols for its characterization. EPZ011989 serves as a powerful tool for investigating the biological roles of the Polycomb Repressive Complex 2 (PRC2) and holds therapeutic potential in oncology.[1]
Core Mechanism of Action: Targeting the Catalytic Engine of PRC2
EPZ011989 is a small molecule inhibitor that potently and selectively targets the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the PRC2 complex.[1][2] The PRC2 complex is a key epigenetic regulator responsible for the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27).[3][4] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silenced chromatin.[3]
By competitively inhibiting EZH2, EPZ011989 blocks the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to H3K27.[5] This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of previously silenced genes, including tumor suppressor genes.[4] In several cancers, the dysregulation of EZH2 activity leads to aberrant gene silencing that promotes cell proliferation and tumor growth.[6][7]
EPZ011989 has demonstrated the ability to equipotently inhibit both wild-type and mutant forms of EZH2.[1][8] This is particularly relevant in certain cancers, such as non-Hodgkin lymphoma, where specific mutations in EZH2 can lead to its hyperactivity.[7]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for EPZ011989, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/Conditions | Reference |
| Ki (EZH2) | <3 nM | Wild-type and mutant EZH2 | [1][8][9] |
| Selectivity | >15-fold vs. EZH1 | Biochemical assays | [1][8] |
| Selectivity | >3000-fold vs. 20 other HMTs | Biochemical assays | [1][8] |
| IC50 (H3K27 methylation) | 94 nM | WSU-DLCL2 (Y641F mutant) | [9] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (11-day proliferation assay) | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EZH2 inhibitors. Below are representative protocols for key in vitro and cellular assays.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of EZH2 and its inhibition by compounds like EPZ011989.
Objective: To determine the IC50 or Ki of an inhibitor against purified PRC2 complex.
Materials:
-
Recombinant human PRC2 complex
-
S-adenosyl-L-[3H-methyl]-methionine (3H-SAM)
-
Histone H3 peptide or recombinant nucleosomes (as substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Test compound (EPZ011989) in DMSO
-
Scintillation fluid and microplates
Procedure:
-
Prepare serial dilutions of EPZ011989 in DMSO and then in assay buffer.
-
In a microplate, combine the PRC2 complex, histone substrate, and the test compound or DMSO vehicle control.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27 Methylation Assay (Western Blot)
This assay measures the levels of H3K27me3 in cells treated with an EZH2 inhibitor to confirm its on-target effect in a cellular context.
Objective: To determine the IC50 of an inhibitor for the reduction of cellular H3K27me3 levels.
Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2)
-
Cell culture medium and supplements
-
Test compound (EPZ011989)
-
Lysis buffer
-
Primary antibodies (anti-H3K27me3 and anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of EPZ011989 or DMSO vehicle for a specified period (e.g., 72-96 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K27me3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Calculate the percent reduction in H3K27me3 for each concentration and determine the cellular IC50.
Logical Relationship of Mechanism of Action
The following diagram illustrates the logical flow from target engagement by EPZ011989 to the ultimate cellular and potential therapeutic outcomes.
References
- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epizyme debuts preclinical EZH2 inhibitor data at ASH meeting | Drug Discovery News [drugdiscoverynews.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to EPZ028862: A Potent and Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ028862 is a highly potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts targeting SMYD3.
Chemical Structure and Properties
This compound is a complex molecule with the IUPAC name N-((3-endo)-8-(cyclohexylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H30N4O4S | [1] |
| Molecular Weight | 422.54 g/mol | [1] |
| CAS Number | 1887082-53-2 | [1] |
| Biochemical IC50 | 1.8 nM | [2] |
| Cellular IC50 (Methylation) | 32 nM | [2] |
Mechanism of Action
This compound functions as a potent and selective inhibitor of the methyltransferase activity of SMYD3. Mechanistic studies have revealed that this compound exhibits a noncompetitive mode of inhibition with respect to the peptide substrate (MEKK2) and a mixed-type inhibition pattern with respect to the cofactor S-adenosylmethionine (SAM).[3] This indicates that this compound does not compete directly with the peptide substrate for binding to the active site but may bind to an allosteric site or to the enzyme-substrate complex. Its mixed-type inhibition regarding SAM suggests it can bind to both the free enzyme and the enzyme-SAM complex, affecting both the binding affinity of SAM and the catalytic rate.
Biological Activity and Signaling Pathways
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and has been shown to methylate both histone and non-histone protein substrates.[1][4][5][6][7] The inhibition of SMYD3 by this compound can therefore impact multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.
SMYD3-Mediated Signaling Pathways
SMYD3 has been demonstrated to activate several key oncogenic signaling pathways through the methylation of various protein targets. These include:
-
Ras/Raf/MEK/ERK Pathway: SMYD3 can methylate and activate MAP3K2 (MEKK2), a key component of the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer.[7]
-
AKT Signaling Pathway: SMYD3 can also methylate and activate AKT1, a central kinase in the PI3K/AKT pathway that promotes cell survival and proliferation.[7]
-
Receptor Tyrosine Kinase (RTK) Signaling: SMYD3 has been shown to methylate and enhance the activity of receptor tyrosine kinases such as VEGFR and HER2, which are critical drivers of angiogenesis and tumor growth.[4][7]
-
Transcriptional Regulation: As a histone methyltransferase, SMYD3 can methylate histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and histone H4 at lysine 20 (H4K20), leading to changes in chromatin structure and gene expression.[1][5][8][9] SMYD3 also interacts with the estrogen receptor (ER) to enhance the transcription of ER target genes.[7]
The following diagram illustrates the central role of SMYD3 in these signaling pathways.
Caption: SMYD3 methylates histone and non-histone proteins to regulate gene expression and activate oncogenic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of recombinant SMYD3 in a biochemical setting.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of this compound against SMYD3.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SMYD3 enzyme, a peptide substrate (e.g., recombinant histone H4 or a peptide derived from MAP3K2), and radiolabeled S-adenosylmethionine ([³H]-SAM) in a suitable assay buffer.[8][9][10]
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the methylation reaction to proceed.
-
Reaction Termination and Capture: Stop the reaction and capture the methylated peptide substrate onto a filter plate.
-
Detection: Wash the filter plate to remove unincorporated [³H]-SAM. Add a scintillant to the wells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[2]
Cellular Methylation Assay (In Situ)
This assay measures the ability of this compound to inhibit the methylation of a specific SMYD3 substrate within a cellular context. A common approach involves monitoring the methylation of MAP3K2 in a human cell line.[11]
Workflow Diagram:
Caption: Workflow for assessing the cellular activity of this compound on SMYD3-mediated MAP3K2 methylation.
Methodology:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HeLa cells) and transiently transfect them with a plasmid encoding an epitope-tagged version of a known SMYD3 substrate, such as HA-tagged MAP3K2.[11]
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the methylated form of the substrate (e.g., anti-MAP3K2-K260me3) and an antibody against the epitope tag (e.g., anti-HA) to control for protein expression.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the methylation signal to the total protein level.
-
Data Analysis: Calculate the percentage of inhibition of methylation at each this compound concentration relative to the DMSO control and determine the cellular IC50 value.[11]
Conclusion
This compound is a valuable research tool for elucidating the biological functions of SMYD3 and for exploring its potential as a therapeutic target in oncology. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental procedures to aid in the design and execution of further studies. The provided visualizations of the signaling pathways affected by SMYD3 inhibition offer a framework for understanding the broader cellular consequences of targeting this enzyme with this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Probing the Interaction of EPZ028862 with SMYD3: A Technical Guide to its Binding Kinetics
For Immediate Release
This technical guide provides a comprehensive overview of the binding kinetics of the selective inhibitor EPZ028862 to the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SMYD3 and the development of targeted cancer therapies.
Executive Summary
SMYD3 is a critical enzyme in oncogenic pathways, and understanding the precise mechanism of its inhibition is paramount for the development of effective therapeutics. This compound has emerged as a potent and selective inhibitor of SMYD3. This guide synthesizes the available quantitative data, details the experimental methodologies used to characterize its binding, and visualizes the relevant biological and experimental frameworks. The data presented herein is compiled from peer-reviewed scientific literature, offering a centralized resource for the scientific community.
Data Presentation: Binding Kinetics and Cellular Engagement of this compound with SMYD3
The interaction between this compound and SMYD3 has been quantitatively characterized using various biophysical and cellular assays. The following tables summarize the key kinetic and affinity parameters.
| Parameter | Value | Method | Reference |
| Association Rate (k_on_) | 6.1 ± 1.1 x 10^5^ M^-1^s^-1^ | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (k_off_) | 2.1 ± 0.57 x 10^-4^ s^-1^ | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Constant (K_d_) | 0.34 nM | Surface Plasmon Resonance (SPR) | [1] |
Table 1: Kinetic Constants for this compound Binding to SMYD3. The kinetic parameters were determined by single-cycle kinetics using a Biacore T200 system.
| Parameter | Value | Condition | Method | Reference |
| Inhibition Constant (K_i_) | 1.1 ± 0.2 nM | vs. SAM | Enzyme Inhibition Assay | [1] |
| αK_i_ | 2.0 ± 0.3 nM | vs. SAM | Enzyme Inhibition Assay | [1] |
| Inhibition Constant (K_i_) | 1.5 ± 0.2 nM | vs. MEKK2 | Enzyme Inhibition Assay | [1] |
Table 2: Inhibition Constants of this compound for SMYD3. The mechanism of inhibition was determined to be mixed-type with respect to S-adenosylmethionine (SAM) and noncompetitive with respect to the peptide substrate MEKK2.
| Parameter | Value | Method | Reference |
| Half-maximal effective concentration (EC_50_) | 1.4 µM | Cellular Thermal Shift Assay (CETSA) | [1] |
Table 3: Cellular Target Engagement of this compound with SMYD3. This value represents the concentration of this compound required to induce a half-maximal thermal stabilization of SMYD3 in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the binding of this compound to SMYD3.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (k_on_) and dissociation (k_off_) rates, and the equilibrium dissociation constant (K_d_) for the binding of this compound to SMYD3.
Methodology:
-
Immobilization: Avi-tagged biotinylated SMYD3 is immobilized on a streptavidin-coated SA sensor chip to a level of approximately 1400 response units (RU). A reference cell is blocked with PEG-biotin to subtract non-specific binding.
-
Running Buffer: The experiment is performed in a running buffer containing 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and 2% DMSO.
-
Analyte Injection: this compound is injected in a single-cycle kinetics format at varying concentrations (e.g., 0, 0.62, 1.9, 5.6, 17, and 50 nM) at a flow rate of 50 µL/min.
-
Association and Dissociation: The association phase is monitored for 360 seconds, followed by a long dissociation phase of 10,000 seconds to accurately measure the slow off-rate.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic constants.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.
Objective: To confirm the target engagement of this compound with endogenous SMYD3 in living cells.
Methodology:
-
Cell Treatment: Intact cells are treated with varying concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a specific temperature (e.g., 47°C) where SMYD3 partially denatures and aggregates in the absence of a stabilizing ligand.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble SMYD3 in the supernatant is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: The concentration of this compound that results in a half-maximal stabilization of SMYD3 (EC_50_) is determined by plotting the amount of soluble SMYD3 as a function of the inhibitor concentration.[1]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental and biological concepts related to the study of this compound and SMYD3.
References
Initial in vitro studies of EPZ028862 efficacy
An In-Depth Technical Guide on the Initial In Vitro Efficacy of EPZ028862
Introduction
This compound is a small molecule inhibitor that has garnered significant interest within the oncology research community. It is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique as it is the sole enzyme responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1][2] This post-translational modification plays a crucial role in the regulation of gene expression. In certain malignancies, particularly MLL-rearranged (Mixed Lineage Leukemia) leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes such as HOXA9 and MEIS1 and promoting leukemogenesis.[1][3] this compound is a derivative of the earlier DOT1L inhibitor, EPZ004777, and is closely related to the clinical candidate EPZ-5676, which has shown promise in targeting these types of cancers.[3][4] This technical guide provides a comprehensive overview of the initial in vitro studies that established the efficacy of this compound and its analogs.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of DOT1L. By occupying this pocket, the inhibitor prevents DOT1L from transferring a methyl group to its substrate, histone H3 lysine 79. This leads to a global reduction in H3K79 methylation levels, which in the context of MLL-rearranged leukemia, reverses the aberrant epigenetic signature, leading to the transcriptional repression of leukemogenic genes.[1][3] The consequence is a selective anti-proliferative effect and induction of apoptosis in cancer cells dependent on this pathway, with minimal impact on non-MLL-rearranged cells.[3]
Data Presentation
The in vitro efficacy of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these initial studies.
Table 1: Biochemical Potency and Selectivity of EPZ-5676 (an analog of this compound)
| Parameter | Value | Fold Selectivity | Target Enzyme |
| Ki | ≤0.08 nM | >37,000 | DOT1L |
Data sourced from studies on EPZ-5676, a close analog of this compound.[3]
Table 2: Cellular Activity of EPZ-5676 on H3K79 Dimethylation (H3K79me2)
| Cell Line | MLL Status | IC50 (nM) |
| MV4-11 | MLL-AF4 | 3 |
| HL-60 | Non-rearranged | 5 |
This table demonstrates the potent cellular inhibition of the target epigenetic mark.[3]
Table 3: Anti-proliferative Activity of DOT1L Inhibitors
| Cell Line | Cancer Type | MLL Status | IC50 (nM) | Compound |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | <10 | EPZ-5676 |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | <10 | EPZ-5676 |
| EOL-1 | Eosinophilic Leukemia | MLL-fusion | <10 | EPZ-5676 |
| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | <100 | EPZ-5676 |
| LNCaP | Prostate Cancer | N/A | ~10 µM | EPZ004777 |
| C4-2B | Prostate Cancer | N/A | ~10 µM | EPZ004777 |
| 22Rv1 | Prostate Cancer | N/A | ~10 µM | EPZ004777 |
| PC3 | Prostate Cancer | N/A | >20 µM | EPZ004777 |
This table highlights the selective potency of DOT1L inhibitors against MLL-rearranged leukemia cell lines and also shows activity in certain prostate cancer cell lines.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are descriptions of the key experimental protocols used in the initial in vitro evaluation of this compound's efficacy.
DOT1L Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DOT1L.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[3H]-methionine (3H-SAM) to a biotinylated histone H3 peptide substrate by the DOT1L enzyme. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled peptide binds to the bead, it comes into close enough proximity to excite the scintillant within the bead, producing a light signal that can be detected.
-
Protocol:
-
A reaction mixture is prepared containing a buffer solution (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), and the DOT1L enzyme.
-
Serial dilutions of the inhibitor (this compound) are added to the reaction wells.
-
The reaction is initiated by adding the substrates: the histone H3 peptide and 3H-SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 1 hour at 23°C).
-
The reaction is stopped by the addition of a stop buffer containing non-radiolabeled SAM.
-
Streptavidin-coated SPA beads are added to each well, and the plate is incubated to allow for the capture of the biotinylated peptide.
-
The plate is then read using a scintillation counter to measure the light output.
-
The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a dose-response curve.
-
Cellular H3K79 Methylation ELISA
This cell-based assay quantifies the level of a specific histone mark (e.g., H3K79me2) within cells after treatment with an inhibitor.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the amount of H3K79me2 in histone extracts from treated cells.
-
Protocol:
-
Cancer cell lines (e.g., MV4-11) are seeded in multi-well plates and treated with various concentrations of this compound for a specified period (e.g., 48-96 hours).
-
After treatment, cells are harvested, and histones are extracted using an acid extraction method.
-
The wells of an ELISA plate are coated with an antibody that captures total histone H3.
-
The extracted histones are added to the wells and incubated to allow binding to the capture antibody.
-
A primary antibody specific for the H3K79me2 mark is then added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal.
-
The signal intensity is measured using a plate reader, and the levels of H3K79me2 are quantified relative to total H3 levels.
-
The IC50 value for the inhibition of the histone mark is then determined.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and division of cancer cells over time.
-
Principle: The rate of cell proliferation is assessed by measuring a parameter that correlates with the number of viable cells, such as metabolic activity or ATP content.[5][6][7]
-
Protocol (using a resazurin-based reagent):
-
Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for an extended period, typically 7 to 14 days, to allow for multiple cell divisions.[3] The medium may be replaced with fresh compound-containing medium every few days.
-
At the end of the incubation period, a resazurin-based reagent (like alamarBlue) is added to each well.
-
The plates are incubated for a further 1-4 hours. During this time, metabolically active (viable) cells reduce the blue resazurin (B115843) to the pink, fluorescent resorufin.
-
The fluorescence or absorbance is measured using a microplate reader.
-
The signal is proportional to the number of viable cells. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is calculated.
-
Western Blot Analysis
Western blotting is used to confirm the reduction of specific protein modifications (like H3K79 methylation) and to assess the specificity of the inhibitor's effect.[2]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.
-
Protocol:
-
Cells are treated with this compound as in the cellular methylation assay.
-
Histones are extracted from the cell nuclei.
-
The protein concentration of the extracts is determined to ensure equal loading.
-
The histone extracts are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target (e.g., anti-H3K79me2). Other antibodies for different histone marks can be used to test for specificity. An antibody against total histone H3 is used as a loading control.
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is captured using an imaging system.
-
The intensity of the bands is quantified to determine the relative change in protein modification levels.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Experimental Workflows
Caption: Workflow for an in vitro enzymatic inhibition assay.
Caption: Workflow for a cell-based proliferation assay.
Caption: Workflow for Western Blot analysis.
References
- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 蛍光シグナルによる細胞増殖解析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. revvity.com [revvity.com]
Methodological & Application
Application Notes and Protocols for EPZ015662 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of EPZ028862, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various cell-based assays. This document outlines detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the investigation of PRMT5's role in cellular processes and the evaluation of this compound's therapeutic potential.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to numerous cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1]
This compound (also known as EPZ015666 or GSK3235025) is a highly selective and potent small molecule inhibitor of PRMT5.[1][2] It functions as a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the substrate-binding pocket of PRMT5.[3] This inhibition prevents the methylation of PRMT5 target proteins, leading to anti-proliferative effects in cancer cells.[2][3] A key biomarker for assessing PRMT5 inhibition is the reduction in global symmetric dimethylarginine (sDMA) levels.[4]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Biochemical Potency of this compound against PRMT5
| Parameter | Value | Assay Condition |
| Biochemical IC50 | 22 nM | Cell-free enzymatic assay |
| Ki | 5 nM | Cell-free assay |
Data sourced from BenchChem application notes.[1]
Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HTLV-1 Transformed T-cell lines | Adult T-cell Leukemia/Lymphoma | Varies by line (see source) | 12 days |
| Medulloblastoma cell lines | Medulloblastoma | Varies by line (see source) | 72 hours |
IC50 values for specific HTLV-1 transformed T-cell lines and medulloblastoma cell lines can be found in the cited literature.[5][6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)[4]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.[4]
-
Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Target Engagement Assay (Western Blot for sDMA)
This protocol is designed to confirm the inhibition of PRMT5 activity by measuring the reduction in global symmetric dimethylarginine (sDMA) levels.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)[4]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors[4]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-sDMA (symmetric dimethylarginine)
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a DMSO vehicle control for 72-96 hours as described in the cell viability assay protocol.[4]
-
-
Protein Extraction:
-
Protein Quantification:
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro SMYD3 Inhibition Assay with EPZ028862
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that plays a crucial role in regulating gene expression and cell signaling.[1][2] It is implicated in the development and progression of various cancers through the methylation of both histone and non-histone substrates.[3][4] One of its key non-histone targets is MAP3K2, a kinase involved in the Ras/Raf/MEK/ERK signaling pathway.[1][4] Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of this pathway, promoting cancer cell proliferation.[1][5] Given its role in oncology, SMYD3 has emerged as a promising therapeutic target.
EPZ028862 is a potent and selective small-molecule inhibitor of SMYD3, exhibiting low nanomolar efficacy in biochemical assays.[6] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against SMYD3. The described method is a non-radiometric, fluorescence-based assay that detects the formation of S-adenosyl-L-homocysteine (SAH), a universal by-product of S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions.
SMYD3 Signaling Pathway
SMYD3 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and survival. Its methylation of various substrates activates downstream signaling cascades, contributing to oncogenesis.
Caption: SMYD3 signaling pathways implicated in cancer.
Data Presentation
Table 1: this compound Inhibitory Activity against SMYD3
| Parameter | Value | Reference |
| Biochemical IC50 | 1.80 ± 0.06 nM | [6] |
| Mechanism of Inhibition vs. MAP3K2 | Noncompetitive | [7] |
| Mechanism of Inhibition vs. SAM | Mixed-type | [7] |
| Cellular IC50 (MAP3K2 methylation) | <100 nM | [8] |
Table 2: Recommended Assay Conditions
| Component | Recommended Concentration |
| SMYD3 Enzyme | 1 - 5 nM |
| MAP3K2 Substrate (GST-tagged) | 200 - 500 nM |
| S-adenosyl-L-methionine (SAM) | 1 - 10 µM (near Km) |
| This compound | 0.01 nM - 1 µM (10-point dilution) |
| Assay Buffer | See Protocol Section |
| Reaction Time | 60 - 120 minutes |
| Reaction Temperature | Room Temperature (23-25°C) |
Experimental Protocols
This protocol is adapted from established methyltransferase assay methodologies.[9][10] It utilizes a commercially available SAH detection kit, which provides a fluorescent signal proportional to the amount of SAH produced.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Recombinant Human SMYD3 | BPS Bioscience | 51024 |
| GST-tagged MAP3K2 (231-469) | SignalChem | M08-54G |
| This compound | MedChemExpress | HY-101565 |
| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| Universal SAH-based Methyltransferase Assay Kit | Abcam | ab139433 |
| 384-well, low-volume, black, flat-bottom plate | Corning | 3573 |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20 | - | - |
Experimental Workflow Diagram
Caption: Workflow for the in vitro SMYD3 inhibition assay.
Step-by-Step Protocol
1. Reagent Preparation: a. Prepare the Assay Buffer as specified in the Materials and Reagents table. Keep all components on ice. b. Thaw SMYD3 enzyme, MAP3K2 substrate, and SAM on ice. c. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this, create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%. d. Prepare a working solution of SMYD3 in Assay Buffer. e. Prepare a reaction mix containing MAP3K2 and SAM in Assay Buffer.
2. Assay Plate Setup: a. Add 5 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate. b. Include "no enzyme" controls (for background subtraction) and "no inhibitor" positive controls.
3. Enzyme Addition and Pre-incubation: a. Add 5 µL of the SMYD3 working solution to each well (except "no enzyme" controls). b. Mix gently by tapping the plate or using a plate shaker for 30 seconds. c. Cover the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
4. Reaction Initiation and Incubation: a. Initiate the methyltransferase reaction by adding 10 µL of the MAP3K2/SAM reaction mix to each well. The total reaction volume is now 20 µL. b. Mix the plate gently. c. Cover the plate and incubate for 60-120 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
5. Signal Detection: a. Stop the reaction and develop the signal by adding the detection reagents according to the manufacturer's protocol for the Universal SAH-based Methyltransferase Assay Kit. This typically involves adding a stop buffer/releasing enzyme followed by a fluorescent detection reagent. b. Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) to allow the detection reaction to proceed.
6. Data Acquisition: a. Read the fluorescence intensity on a compatible plate reader using the excitation and emission wavelengths recommended by the assay kit manufacturer.
7. Data Analysis: a. Subtract the background fluorescence signal (from "no enzyme" wells) from all other readings. b. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signalinhibitor - Signalbackground) / (Signalpositive control - Signalbackground)] c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
This protocol provides a robust framework for assessing the inhibitory potential of compounds like this compound against SMYD3. For optimal results, it is recommended to first perform enzyme and substrate titrations to determine the ideal concentrations and reaction times for your specific laboratory conditions.
References
- 1. d-nb.info [d-nb.info]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Universal Methyltransferase Activity Assay Kit (ab139433) is not available | Abcam [abcam.com]
Application Notes and Protocols for Pinometostat (EPZ-5676) in Cancer Cell Line Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinometostat (B612198) (also known as EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification associated with active gene transcription.[1][3] In certain cancers, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the aberrant recruitment of DOT1L leads to the ectopic methylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4] Pinometostat offers a targeted therapeutic strategy by selectively inhibiting DOT1L's catalytic activity, thereby reversing this oncogenic process.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing Pinometostat in cancer cell line proliferation studies.
Mechanism of Action
Pinometostat is a potent and highly selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of DOT1L, with a reported inhibition constant (Ki) of 80 pM and over 37,000-fold selectivity against other histone methyltransferases.[6][7] In MLL-rearranged (MLL-r) leukemia cells, the MLL fusion protein aberrantly recruits the DOT1L complex to target genes. This leads to hypermethylation of H3K79 at these loci, resulting in the overexpression of genes that drive leukemogenesis.
Pinometostat treatment blocks this process, leading to a concentration- and time-dependent decrease in H3K79 methylation.[6] This reduction in methylation at the promoters of MLL target genes results in their transcriptional repression, which in turn induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[5][8]
Data Presentation: In Vitro Anti-Proliferative Activity
Pinometostat has demonstrated potent and selective anti-proliferative activity against human acute leukemia cell lines harboring MLL rearrangements. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range after prolonged exposure (≥ 7 days).
| Cell Line | Cancer Type | MLL Fusion | IC50 (nM) | Exposure Time | Reference |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 3.5 | 14 days | [9] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | - | - | [10] |
| KOPN-8 | B-cell Precursor Leukemia | MLL-ENL | - | - | [3] |
| SEM | B-cell Precursor Leukemia | MLL-AF4 | - | - | [3] |
| NOMO-1 | Acute Myeloid Leukemia | MLL-AF9 | - | - | [3] |
| SKM-1 | Acute Myeloid Leukemia | non-MLL-r | No effect | - | [10] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. Prolonged exposure is often required to observe significant anti-proliferative effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to determine the effect of Pinometostat on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Pinometostat (EPZ-5676)
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at a density of 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Pinometostat in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be included at the same final concentration as the highest Pinometostat treatment.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 7, 10, or 14 days). For suspension cells, it may be necessary to replenish the medium and compound every 3-4 days.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for H3K79 Methylation
This protocol is for assessing the inhibition of DOT1L activity by measuring the levels of H3K79 di-methylation (H3K79me2).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
-
Conclusion
Pinometostat (EPZ-5676) is a valuable tool for studying the role of DOT1L and H3K79 methylation in cancer biology. Its high potency and selectivity make it an ideal probe for investigating the anti-proliferative effects in MLL-rearranged leukemia and potentially other cancers where DOT1L activity is implicated. The provided protocols offer a starting point for researchers to explore the cellular effects of this compound. Careful optimization of experimental conditions, particularly treatment duration, is crucial for obtaining robust and reproducible data.
References
- 1. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ028862 in Mouse Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ028862, also known as GSK3235025, is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] In several cancers, including mantle cell lymphoma (MCL) and T-cell leukemia, PRMT5 is overexpressed and contributes to tumorigenesis.[1][5] this compound exerts its anti-cancer effects by inhibiting PRMT5, leading to a reduction in the methylation of its substrates, such as SmD3, which ultimately results in cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies in mouse xenograft models have demonstrated the dose-dependent in vivo efficacy of this compound in inhibiting tumor growth.[1][5]
These application notes provide detailed protocols and compiled data for the use of this compound in mouse xenograft models of cancer, intended to guide researchers in the design and execution of preclinical efficacy studies.
Mechanism of Action: The PRMT5 Signaling Pathway
PRMT5 is a key regulator of various cellular pathways implicated in cancer. Its inhibition by this compound disrupts these pathways, leading to anti-tumor effects. The diagram below illustrates the central role of PRMT5 and the impact of its inhibition.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models.
Table 1: Antitumor Activity of this compound in Mantle Cell Lymphoma (MCL) Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Z138 | SCID | This compound | 200 mg/kg, oral, BID | 21 days | ~95% | [6] |
| Z138 | SCID | This compound | 100 mg/kg, oral, BID | 21 days | Significant | [6] |
| Z138 | SCID | Vehicle | 0.5% Methylcellulose, oral, BID | 21 days | - | [6] |
Table 2: Efficacy of this compound in HTLV-1-Transformed T-Cell Leukemia Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Duration | Outcome | Reference |
| SLB-1 | NSG | This compound | 25 mg/kg, oral, BID | 15 days | Significantly increased survival | [5] |
| SLB-1 | NSG | This compound | 50 mg/kg, oral, BID | 15 days | Significantly increased survival | [5] |
| SLB-1 | NSG | Vehicle | 0.5% Methylcellulose, oral, BID | 15 days | - | [5] |
| ATL-ED | NSG | This compound | 25 mg/kg, oral, BID | 21 days | Significantly increased survival | [5] |
| ATL-ED | NSG | This compound | 50 mg/kg, oral, BID | 21 days | Significantly increased survival | [5] |
| ATL-ED | NSG | Vehicle | 0.5% Methylcellulose, oral, BID | 21 days | - | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo xenograft study using this compound.
Experimental Workflow
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 5. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using EPZ028862
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ028862 is a potent and selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to study the effects of this compound on the genomic localization of EZH2 and the distribution of the H3K27me3 mark. Understanding how this inhibitor alters the epigenetic landscape is crucial for elucidating its mechanism of action and for the development of novel cancer therapies.
Data Presentation
The inhibitory activity of this compound varies across different cell lines, largely dependent on their EZH2 mutational status and cellular context. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | EZH2 Status | IC50 (nM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F Mutant | <10 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 16 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Wild-Type | 3,900 |
| Kelly | Neuroblastoma | Wild-Type | 200 |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway
The PRC2 complex plays a central role in gene silencing. EZH2, as the catalytic core, along with core components SUZ12 and EED, is responsible for depositing the H3K27me3 repressive mark on target gene promoters. This mark can then be recognized by other protein complexes, such as PRC1, leading to chromatin compaction and stable gene silencing. The activity of the PRC2 complex itself is subject to regulation by various signaling pathways, including phosphorylation by kinases like AKT and AMPK, which can modulate its methyltransferase activity. This compound directly inhibits the enzymatic activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of target genes.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Workflow
The following diagram outlines the major steps in a ChIP experiment designed to assess the impact of this compound treatment.
Detailed ChIP Protocol for this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell Culture: Appropriate cell line (e.g., KARPAS-422 for sensitive, WSU-DLCL2 for resistant), culture medium, flasks/plates.
-
Inhibitor: this compound (prepare stock solution in DMSO).
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine (B1666218).
-
Buffers:
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
-
Antibodies:
-
Anti-EZH2 antibody
-
Anti-H3K27me3 antibody
-
Normal Rabbit/Mouse IgG (as a negative control)
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Reagents for DNA purification: RNase A, Proteinase K, Phenol:Chloroform:Isoamyl alcohol, Glycogen, Sodium Acetate, Ethanol (B145695).
-
For ChIP-seq spike-in normalization (optional but recommended):
-
Drosophila melanogaster S2 cells and chromatin
-
Antibody specific to a Drosophila histone variant (e.g., H2Av)
-
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for an appropriate duration (e.g., 48-96 hours). The optimal concentration and time should be determined empirically, but a starting point could be in the range of the cell line's IC50.
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[1][2][3]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[1]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The sonication conditions (power, duration, cycles) must be optimized for your cell type and sonicator. Verify the fragment size by running an aliquot on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Centrifuge the sonicated lysate to pellet cell debris and transfer the supernatant (chromatin) to a new tube.
-
Dilute the chromatin with Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
For ChIP-seq spike-in: Add a small, fixed amount of Drosophila chromatin to each human chromatin sample.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C with rotation.
-
Remove the beads and add the primary antibody (anti-EZH2, anti-H3K27me3, or IgG control) to the pre-cleared chromatin.
-
For ChIP-seq spike-in: Add the Drosophila-specific antibody to all samples.
-
Incubate overnight at 4°C with rotation.
-
-
Capture of Immune Complexes:
-
Add Protein A/G beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. Typically, this includes sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by incubating with Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.
-
-
Downstream Analysis:
-
ChIP-qPCR: Use SYBR Green-based quantitative PCR to determine the enrichment of specific target gene promoters. Results are often expressed as a percentage of the input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. For spike-in normalized data, the ratio of human to Drosophila reads can be used to normalize for global changes in H3K27me3 levels.
-
Validation of this compound Effect:
Prior to a large-scale ChIP experiment, it is advisable to confirm the activity of this compound in your cell line. This can be done by Western blotting to assess the global levels of H3K27me3.
-
Treat cells with a dose-range of this compound for 48-96 hours.
-
Extract histones from the treated cells.
-
Perform a Western blot using an anti-H3K27me3 antibody.
-
Use an antibody against total Histone H3 as a loading control.
-
A dose-dependent decrease in the H3K27me3 signal should be observed in sensitive cell lines.
Conclusion
This document provides a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation experiments. By following the detailed protocol and considering the specific nuances of working with an EZH2 inhibitor, researchers can effectively investigate the epigenetic modifications induced by this compound. The provided signaling pathway and workflow diagrams offer a clear conceptual framework for these experiments. The successful application of this protocol will contribute to a deeper understanding of the role of EZH2 in cancer and aid in the development of targeted epigenetic therapies.
References
Application Note: Western Blot Analysis of SMYD3 Target Engagement by EPZ028862
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cellular target engagement of EPZ028862, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD3. SMYD3 (SET and MYND domain-containing protein 3) is an epigenetic regulator overexpressed in various cancers, where it methylates both histone and non-histone proteins to promote oncogenic signaling. One key non-histone substrate is MAP3K2, which, upon methylation by SMYD3, activates the Ras/Raf/MEK/ERK signaling pathway.[1][2][3] This application note outlines two Western blot-based methods to quantify this compound engagement with SMYD3: an indirect method measuring the inhibition of downstream signaling and a direct method, the Cellular Thermal Shift Assay (CETSA).
SMYD3 Signaling Pathway and Mechanism of Inhibition
SMYD3 is a lysine methyltransferase that plays a significant role in cancer by methylating various protein substrates.[4] A critical oncogenic function of SMYD3 is the methylation of MAP3K2 at lysine 260.[1][2] This methylation event enhances the activation of the Ras/Raf/MEK/ERK signaling cascade, a central pathway controlling cell proliferation, survival, and differentiation.[1][5] this compound is a small molecule inhibitor that targets SMYD3.[2] Studies have characterized its mechanism as noncompetitive with respect to the MEKK2 substrate and mixed-type with respect to the S-adenosylmethionine (SAM) cofactor.[3][6] By inhibiting SMYD3, this compound is expected to decrease the methylation of MAP3K2, leading to reduced downstream phosphorylation of MEK and ERK.
Quantitative Data on this compound Target Engagement
The primary method to confirm that a compound engages its target in a cellular context is the Cellular Thermal Shift Assay (CETSA). This assay measures the change in thermal stability of a target protein upon ligand binding. Treatment with this compound has been shown to increase the thermal stability of SMYD3, with a calculated EC50 value.
| Assay Type | Compound | Target | Key Parameter | Value | Cell Line | Reference |
| Cellular Thermal Shift (CETSA) | This compound | SMYD3 | EC50 | ~1.4 µM | Not Specified | [7] |
| Cellular Methylation Assay | BAY-6035* | SMYD3 | IC50 | <100 nM | HeLa | [8] |
| Cellular Methylation Assay | EPZ031686** | SMYD3 | IC50 | ~200 nM (avg) | HeLa | [4] |
*BAY-6035 is another potent SMYD3 inhibitor. **EPZ031686 is a close analog of this compound.
Experimental Workflow
The general workflow for assessing SMYD3 target engagement involves treating cultured cancer cells with this compound, preparing cell lysates, and analyzing protein levels and phosphorylation status by Western blot.
Detailed Experimental Protocols
Protocol 1: Indirect Analysis of SMYD3 Target Engagement
This protocol measures the downstream consequences of SMYD3 inhibition. A dose-dependent decrease in the phosphorylation of MEK and/or ERK indicates successful target engagement by this compound.
A. Cell Culture and Treatment
-
Seed cancer cells known to express SMYD3 (e.g., MCF7, Hep3B, or various lung and pancreatic cancer lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3][9][10]
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 30 µM to cover the expected cellular EC50.[7] Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for a predetermined time (e.g., 2 to 24 hours) to allow for target engagement and downstream signal modulation.
B. Protein Extraction and Quantification
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221): 1:1000
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204): 1:2000
-
Rabbit anti-SMYD3: 1:1000[11]
-
Mouse anti-Actin or GAPDH (loading control): 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the loading control.
Protocol 2: Direct Analysis by Cellular Thermal Shift Assay (CETSA)
This protocol directly confirms the binding of this compound to SMYD3 in cells.
A. Cell Culture and Treatment
-
Culture cells to ~80% confluency in 10 cm dishes.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle control for 1-2 hours.
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
B. Heat Treatment and Lysis
-
Aliquot the cell suspension into several PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.
C. Western Blotting
-
Analyze the soluble protein fractions by Western blot as described in Protocol 1, Section C.
-
Probe the membrane specifically for total SMYD3 protein.
-
Expected Result: In the this compound-treated samples, the SMYD3 protein will remain soluble at higher temperatures compared to the DMSO-treated control, indicating thermal stabilization upon drug binding. A representative blot would show a stronger SMYD3 band at a specific temperature (e.g., 47°C) in the drug-treated lane versus the control lane.[7]
References
- 1. d-nb.info [d-nb.info]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of EPZ028862 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ028862 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the progression of various cancers. SMYD3 plays a crucial role in transcriptional regulation and cell signaling, primarily through the methylation of both histone and non-histone protein targets. One of its key non-histone targets is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a component of the Ras-driven signaling pathway. By methylating MAP3K2, SMYD3 enhances MAP kinase signaling, promoting cancer cell proliferation.
These application notes provide detailed protocols for utilizing mass spectrometry-based techniques to identify and quantify the cellular targets of this compound, with a primary focus on SMYD3. The described methods include Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) for target engagement verification, affinity purification-mass spectrometry (AP-MS) for identifying interacting proteins, and quantitative proteomics workflows for assessing downstream signaling effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound target engagement and its effects on the proteome.
Table 1: this compound Target Engagement in Cellular Assays
| Parameter | Value | Cell Line | Method | Reference |
| CETSA EC50 | ~1.4 µM | HeLa | Western Blot | [1] |
Table 2: Representative Quantitative Proteomics Data of SMYD3 Interactors Affected by this compound Treatment (Hypothetical Data)
| Protein | Gene Name | Fold Change (this compound/Control) | p-value | Function |
| Heat shock protein 90 | HSP90AA1 | -1.8 | <0.05 | Chaperone, SMYD3 interactor |
| RNA polymerase II subunit A | POLR2A | -1.5 | <0.05 | Transcription, SMYD3 interactor |
| Mitogen-activated protein kinase kinase kinase 2 | MAP3K2 | No significant change in abundance | >0.05 | SMYD3 substrate |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | MAPK1/MAPK3 | -2.5 | <0.01 | Downstream of MAP3K2 |
Signaling Pathway
The following diagram illustrates the role of SMYD3 in the MAP kinase signaling pathway and the point of inhibition by this compound.
Caption: SMYD3 methylates MAP3K2, promoting Ras-driven cell proliferation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry for Target Engagement
This protocol determines the direct binding of this compound to SMYD3 in a cellular context by measuring changes in the thermal stability of the protein.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Sample preparation reagents for mass spectrometry (DTT, iodoacetamide, trypsin, formic acid, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in lysis buffer. Lyse cells by sonication or freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration.
-
Take a fixed amount of protein from each sample and perform in-solution tryptic digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest with trypsin overnight at 37°C.
-
-
Acidify the samples with formic acid and desalt using C18 spin tips.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. A data-independent acquisition (DIA) or targeted (SRM/PRM) method can be used for quantification of SMYD3 peptides.
-
Data Analysis:
-
Identify and quantify SMYD3-derived peptides across all temperature points and drug concentrations.
-
Generate melting curves by plotting the relative abundance of soluble SMYD3 against temperature for both vehicle and this compound-treated samples.
-
Determine the shift in the melting temperature (Tm) to confirm target engagement.
-
Caption: Workflow for CETSA coupled with mass spectrometry.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for SMYD3 Interactome Analysis
This protocol aims to identify proteins that interact with SMYD3 and how these interactions are affected by this compound.
Materials:
-
Cell line expressing tagged SMYD3 (e.g., FLAG-SMYD3 or HA-SMYD3)
-
This compound and vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody-conjugated magnetic beads (e.g., anti-FLAG M2)
-
Wash buffers
-
Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine)
-
Sample preparation reagents for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Grow cells expressing tagged SMYD3 and treat with this compound or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation:
-
Incubate the cell lysate with antibody-conjugated beads to capture the tagged SMYD3 and its interacting partners.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis: Analyze the peptides using a data-dependent acquisition (DDA) method for protein identification and label-free quantification (LFQ).
-
Data Analysis:
-
Identify proteins in both control and this compound-treated samples.
-
Perform quantitative analysis to determine changes in the abundance of co-purified proteins upon drug treatment.
-
Filter results against a database of common contaminants and non-specific binders.
-
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Protocol 3: Label-Free Quantitative Proteomics for Downstream Effects
This protocol provides a global view of protein expression changes following this compound treatment to understand its impact on cellular pathways.
Materials:
-
Cell culture reagents
-
This compound and vehicle control
-
Lysis buffer with denaturants (e.g., urea-based)
-
Sample preparation reagents for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control for a desired time period (e.g., 24-48 hours).
-
Cell Lysis and Protein Extraction: Lyse cells in a denaturing buffer to solubilize total protein.
-
Protein Digestion:
-
Quantify protein concentration.
-
Perform in-solution tryptic digestion of equal amounts of protein from each sample.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a data-independent acquisition (DIA) method for comprehensive and accurate quantification.
-
-
Data Analysis:
-
Process the DIA data using specialized software to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Conduct pathway analysis on the differentially expressed proteins to identify affected signaling networks.
-
Caption: Workflow for Label-Free Quantitative Proteomics.
References
Lentiviral shRNA knockdown of SMYD3 to mimic EPZ028862 effects
An established method for validating the on-target effects of a small molecule inhibitor is to compare its phenotypic and molecular consequences to those induced by genetic knockdown of the target protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to use lentiviral-mediated short hairpin RNA (shRNA) to silence SET and MYND domain-containing protein 3 (SMYD3) expression, thereby mimicking the effects of EPZ028862, a selective SMYD3 inhibitor.
SMYD3 is a lysine (B10760008) methyltransferase that is overexpressed in various cancers, including breast, colorectal, and liver cancers. It plays a crucial role in regulating gene expression by methylating both histone (e.g., H3K4, H4K20) and non-histone protein targets. The methylation of non-histone targets like MAP3K2 and AKT1 by SMYD3 enhances oncogenic signaling pathways such as the Ras/Raf/MEK/ERK pathway, promoting cell proliferation, migration, and invasion.[1][2][3][4][5]
By genetically depleting SMYD3 using a stable lentiviral shRNA approach, researchers can directly attribute the observed cellular changes to the loss of SMYD3 function, providing a powerful tool to confirm that the effects of pharmacological inhibitors like this compound are indeed mediated through their intended target.
Logical Framework: Mimicking this compound with shRNA
Both pharmacological inhibition and genetic knockdown aim to abrogate the function of the SMYD3 protein. This compound acts as a mixed-type inhibitor, binding to SMYD3 and blocking its catalytic activity.[6] In parallel, lentiviral shRNA targets SMYD3 mRNA for degradation, preventing protein translation. The resulting loss of SMYD3 protein leads to the same downstream biological consequences as enzymatic inhibition.
Figure 1: Logical diagram illustrating parallel mechanisms for achieving SMYD3 loss-of-function.
SMYD3 Signaling Pathway
SMYD3 methylates key signaling proteins, leading to the activation of pro-growth and survival pathways. A primary example is its methylation of MAP3K2, which prevents its dephosphorylation and enhances the activation of the downstream MEK/ERK signaling cascade.[1][3] This pathway is a critical driver of cell proliferation and is often dysregulated in cancer.
Figure 2: Simplified SMYD3 signaling pathways involving non-histone targets.
Experimental Data Summary
Lentiviral shRNA-mediated knockdown of SMYD3 has been shown to reduce cancer cell proliferation, migration, and invasion, and alter the expression of genes involved in these processes. These effects are consistent with the outcomes of pharmacological inhibition.
Table 1: Quantitative Effects of SMYD3 Knockdown on Gene Expression
| Target Gene | Cell Line | Knockdown Effect (% mRNA Decrease) | Reference |
|---|---|---|---|
| c-Met | Tumor Cells | Statistically significant down-regulation | [5] |
| FNBP1, MFGE8, PDLIM7, WNT3A | HCT116 | 40-70% | [7] |
| CCND2 | PC3 | Overexpression (restored expression) |[4] |
Table 2: Phenotypic Effects of SMYD3 Knockdown
| Phenotype Assessed | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Cell Viability | PC3 | ~35% decrease | [4] |
| Cell Proliferation | HeLa | Significant reduction | [8] |
| Colony Formation | HeLa | Significant reduction | [8] |
| Cell Migration/Invasion | HeLa | 22-38% decrease |[8] |
Experimental Workflow Overview
The overall process involves producing lentiviral particles, transducing the target cancer cell line, selecting for stably transduced cells, and then validating the knockdown before performing downstream phenotypic assays.
Figure 3: Workflow for SMYD3 knockdown and subsequent phenotypic analysis.
Protocol 1: Lentiviral Production and Transduction
This protocol describes the generation of lentiviral particles carrying SMYD3-targeting shRNA and their use to transduce a target cancer cell line.
Materials:
-
HEK293T cells
-
Lentiviral vector with SMYD3 shRNA (and a non-targeting control vector)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Hexadimethrine bromide (Polybrene)
Procedure:
Part A: Lentivirus Production in HEK293T Cells
-
Day 0: Seed HEK293T cells in a 10 cm dish to be 80-90% confluent on the day of transfection.[9]
-
Day 1: Co-transfect the cells with the shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.[9] A common ratio is 10 µg shRNA plasmid, 10 µg psPAX2, and 1 µg pMD2.G.
-
Day 2 (18h post-transfection): Carefully replace the transfection medium with 10 mL of fresh complete culture medium.[9]
-
Day 3 (48h post-transfection): Harvest the supernatant containing the viral particles. Centrifuge at 500 x g for 10 minutes to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
Day 4 (72h post-transfection): A second harvest can be performed. The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[9]
Part B: Transduction of Target Cancer Cells
-
Day 1: Plate target cells in a 6-well plate so they reach 70% confluency on the day of transduction.[10]
-
Day 2: Remove the medium and replace it with fresh medium containing 8 µg/mL Polybrene to enhance transduction efficiency.[10][11]
-
Add the desired volume of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.[11]
-
Incubate for 18-24 hours at 37°C.[12]
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.[10]
-
Day 4 onwards: Begin selection by adding the appropriate concentration of puromycin (pre-determined via a kill curve) to the medium. Replace the selective medium every 3 days until non-transduced control cells are eliminated.[10][13]
-
Expand the surviving cell population for subsequent validation and experiments.
Protocol 2: Validation of SMYD3 Knockdown
Part A: Quantitative Real-Time PCR (qPCR) for mRNA Level This protocol is for verifying the reduction of SMYD3 mRNA.[14][15][16]
-
RNA Isolation: Isolate total RNA from both SMYD3 shRNA and non-targeting control shRNA cell populations using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based master mix. Include primers for SMYD3 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of SMYD3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the SMYD3 shRNA cells to the non-targeting control cells.
Part B: Western Blot for Protein Level This protocol is for confirming the depletion of SMYD3 protein.[17][18][19][20]
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.[17]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to SMYD3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[21]
-
Quantification: Quantify band intensities using image analysis software and normalize the SMYD3 signal to the loading control.
Protocol 3: Phenotypic Assays
Part A: MTT Cell Proliferation Assay This assay measures cell viability based on metabolic activity.[22][23][24][25][26]
-
Cell Seeding: Seed 2,000-5,000 cells per well (optimized for your cell line) of a 96-well plate in 100 µL of medium. Include SMYD3 knockdown and control cells.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[24]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]
Part B: Transwell Migration and Invasion Assay This assay assesses the ability of cells to move through a porous membrane.[27][28][29]
-
Chamber Preparation: Rehydrate 8 µm pore size Transwell inserts in serum-free medium. For invasion assays, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.[29]
-
Cell Seeding: Resuspend 50,000-100,000 cells in 200 µL of serum-free medium and add them to the upper chamber of the insert.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixing and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Wash the inserts, allow them to dry, and count the stained cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and quantified by measuring its absorbance.
References
- 1. d-nb.info [d-nb.info]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of SMYD3 by RNA interference down-regulates c-Met expression and inhibits cells migration and invasion induced by HGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of SMYD3 by RNA interference inhibits cervical carcinoma cell growth and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qiagen.com [qiagen.com]
- 16. siRNA-induced Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchhub.com [researchhub.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 28. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 29. clyte.tech [clyte.tech]
Application Note: Validating the EPZ028862 Phenotype through CRISPR-Cas9 Mediated Knockout of SMYD3
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has emerged as a critical player in oncogenesis. Overexpressed in a variety of cancers, including colorectal, breast, and prostate cancer, SMYD3 contributes to malignant phenotypes by methylating both histone and non-histone substrates. A key non-histone target of SMYD3 is MAP3K2, a component of the Ras/Raf/MEK/ERK (MAPK) signaling pathway. By methylating MAP3K2, SMYD3 enhances the activation of this pathway, promoting cancer cell proliferation, survival, and invasion.[1][2]
EPZ028862 has been identified as a potent and selective inhibitor of SMYD3. Understanding the degree to which pharmacological inhibition of SMYD3 by this compound recapitulates the phenotype observed with genetic knockout is crucial for its validation as a therapeutic agent. This application note provides detailed protocols for utilizing CRISPR-Cas9 to knock out SMYD3 and subsequently perform phenotypic assays to compare the effects of genetic knockout with those of this compound treatment.
Quantitative Data Summary
The following table summarizes the anticipated quantitative effects of SMYD3 knockout and this compound treatment on various cancer cell lines based on published literature. This data serves as a benchmark for researchers validating the on-target effects of this compound.
| Parameter | Method | Cell Line | SMYD3 Knockout (KO) / Knockdown (KD) | This compound Treatment | Reference |
| Cell Proliferation | MTT Assay | HCT116 (Colon) | ~40-50% reduction in proliferation | IC50: ~10-100 µM (BCI-121, another SMYD3 inhibitor) | [1][2] |
| Colony Formation | HCT116 (Colon) | Significant decrease in colony number | Not explicitly quantified for this compound in direct comparison. | [2] | |
| Cell Invasion | Matrigel Invasion Assay | HCT116 (Colon) | Significant decrease in cell invasion | Not explicitly quantified for this compound in direct comparison. | [3] |
| Transwell Migration | HeLa (Cervical) | 22-38% decrease in migration | Not explicitly quantified for this compound in direct comparison. | [4] | |
| MAPK Signaling | Western Blot (pERK/ERK ratio) | LKR10 (Lung) | Significant reduction in pERK levels | Not explicitly quantified for this compound in direct comparison. | |
| Drug Potency | Biochemical Assay | - | - | IC50: Low nanomolar range |
Experimental Protocols
Here we provide detailed methodologies for the key experiments required to validate the this compound phenotype by comparing it to the effects of CRISPR-Cas9 mediated SMYD3 knockout.
CRISPR-Cas9 Mediated Knockout of SMYD3
This protocol outlines the generation of a stable SMYD3 knockout cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting SMYD3
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Anti-SMYD3 antibody for Western blot validation
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the SMYD3 gene into a lentiviral vector co-expressing Cas9 and a selection marker.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the SMYD3 sgRNA and the packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction of Target Cells: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene.
-
Selection of Transduced Cells: After 48 hours, select for successfully transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal cell lines.
-
Genomic DNA Extraction and PCR: Once single-cell clones have expanded, extract genomic DNA. Amplify the region of the SMYD3 gene targeted by the sgRNA using PCR.
-
Mutation Analysis: Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of Knockout by Western Blot: Confirm the absence of SMYD3 protein expression in candidate knockout clones by Western blotting.
Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Wild-type (WT), SMYD3 KO, and control (e.g., non-targeting sgRNA) cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed WT, SMYD3 KO, and control cells in 96-well plates at a density of 2,000-5,000 cells per well. For the this compound treatment group, seed WT cells.
-
Treatment: The following day, treat the WT cells with a dose-response range of this compound. Add fresh medium with vehicle (DMSO) to the WT, SMYD3 KO, and control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: At each time point, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control group and calculate the percentage of viable cells. For this compound, calculate the IC50 value.
Matrigel Invasion Assay
This assay quantifies the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Wild-type (WT), SMYD3 KO, and control cell lines
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend WT, SMYD3 KO, and control cells in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the Matrigel-coated inserts. For the this compound treatment group, seed WT cells and include the desired concentration of the inhibitor in the upper chamber.
-
Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plates for 24-48 hours.
-
Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded, stained cells in several random fields under a microscope.
-
Data Analysis: Calculate the average number of invaded cells per field and normalize to the control group.
Western Blot Analysis of MAPK Signaling
This protocol is for detecting the levels of total and phosphorylated ERK1/2 to assess the impact on the MAPK pathway.
Materials:
-
Wild-type (WT), SMYD3 KO, and control cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMYD3, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat WT cells with this compound for the desired time. Lyse the WT, SMYD3 KO, control, and treated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Normalize to the loading control and compare the ratios across the different conditions.
Visualizations
Signaling Pathway
Caption: SMYD3-mediated activation of the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for validating this compound phenotype.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Effective Concentration of EPZ028862 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the selective SMYD3 inhibitor, EPZ028862, in cell culture experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).[1][2] SMYD3 is a histone methyltransferase that can methylate histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with transcriptional activation.[3] Additionally, SMYD3 has been shown to methylate non-histone proteins, including MAP3K2, VEGFR1, and HER2, thereby influencing signaling pathways such as the Ras/Raf/MEK/ERK pathway.[4][5][6] By inhibiting the catalytic activity of SMYD3, this compound is designed to modulate the expression of SMYD3 target genes and interfere with these signaling cascades.
Q2: What is the expected effect of this compound on cancer cell proliferation?
Contrary to initial expectations based on earlier studies with less specific tools like RNAi, the highly selective inhibitor this compound has been shown to have no significant impact on the proliferation of a broad panel of over 240 cancer cell lines in both 2D and 3D culture models.[1][2][7] This suggests that while SMYD3 has been implicated in cancer, its enzymatic activity may be dispensable for the autonomous proliferation of many cancer cell lines. Therefore, researchers should not expect to see a direct anti-proliferative effect in many cancer cell models when using this specific inhibitor.
Q3: If this compound doesn't inhibit proliferation, how do I confirm it is active in my cells?
The most critical experiment to confirm the activity of this compound in your cell culture system is to measure the inhibition of SMYD3's methyltransferase activity on its known substrates. This is typically done by assessing the methylation status of a SMYD3 target, such as MAP3K2, via Western blot. A successful experiment will show a dose-dependent decrease in the methylation of the target protein in this compound-treated cells compared to vehicle-treated controls.
Q4: What are the recommended starting concentrations for this compound in cell culture?
Based on published data, this compound effectively inhibits the cellular methylation of SMYD3 substrates at low nanomolar concentrations. To establish an effective concentration in your specific cell line, it is recommended to perform a dose-response experiment ranging from 1 nM to 10 µM. The primary readout for this experiment should be the inhibition of a specific SMYD3-mediated methylation mark (e.g., methylated MAP3K2), not cell viability.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell proliferation or viability observed, even at high concentrations (e.g., >10 µM). | This is the expected outcome for many cell lines based on extensive studies with this compound.[1][2] The inhibitor is potent against its target but may not induce a proliferative phenotype. | - Primary Action: Do not assume the compound is inactive. Proceed to verify target engagement by assessing the methylation status of a known SMYD3 substrate (e.g., MAP3K2) via Western blot. - Secondary Action: Re-evaluate the hypothesis that SMYD3 activity is a primary driver of proliferation in your specific cell model. Consider investigating other potential downstream effects of SMYD3 inhibition, such as changes in gene expression, cell migration, or differentiation. |
| Inconsistent results between experiments. | - Inconsistent cell seeding density. - Variation in cell passage number. - Compound instability in culture media. - Issues with compound solubility. | - Ensure accurate and consistent cell counting and seeding for every experiment. - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of this compound from a DMSO stock for each experiment and consider refreshing the media with the compound for long-term experiments. - Visually inspect stock and working solutions for any precipitation. |
| Difficulty in detecting changes in histone methylation by Western blot. | - Poor antibody quality. - Insufficient protein loading. - Inefficient histone extraction. - Low abundance of the specific methylation mark. | - Use a validated antibody specific for the methylation mark of interest. - Ensure you are loading a sufficient amount of histone extract (typically 10-20 µg). - Utilize a robust histone extraction protocol (e.g., acid extraction) to enrich for histone proteins. - Confirm that the methylation mark is detectable in your untreated control cells before assessing the effect of the inhibitor. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | SMYD3 | 1.80 ± 0.06 | [2] |
| Cellular Assay (MAP3K2 methylation) | SMYD3 | 32 | [8] |
Table 2: Effect of this compound on Cancer Cell Proliferation
| Cell Culture Model | Concentration Range Tested | Effect on Proliferation | Reference |
| >240 Cancer Cell Lines (2D culture) | Up to 40 µM | No significant effect | [2][8] |
| Various Cancer Cell Lines (3D culture) | Not specified, but no effect observed | No significant effect | [2] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound by Assessing MAP3K2 Methylation via Western Blot
This protocol outlines the steps to determine the concentration of this compound required to inhibit the methylation of its non-histone substrate, MAP3K2, in cultured cells.
1. Cell Seeding and Treatment:
-
Seed your cells of interest in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in your complete cell culture medium. A suggested concentration range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (DMSO) at the highest final concentration used for the inhibitor.
-
Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for methylated MAP3K2 overnight at 4°C.
-
On a separate blot or after stripping, probe for total MAP3K2 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for methylated MAP3K2 and total MAP3K2.
-
Normalize the methylated MAP3K2 signal to the total MAP3K2 signal for each sample.
-
Plot the normalized signal against the concentration of this compound to determine the effective concentration for target inhibition.
Visualizations
Caption: Simplified signaling pathway of SMYD3 and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation | PLOS One [journals.plos.org]
- 3. Epigenetic therapy with inhibitors of histone methylation suppresses DNA damage signaling and increases glioma cell radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 6. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: EPZ028862 (Pinometostat/EPZ-5676)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EPZ028862, a potent and selective inhibitor of the histone methyltransferase DOT1L. The information provided is based on the characterization of the well-documented compound Pinometostat (EPZ-5676), which is understood to be the same as or structurally and functionally analogous to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly potent and selective S-adenosyl methionine (SAM) competitive inhibitor of DOT1L, a histone methyltransferase.[1][2][3] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[4][5] In cancers such as MLL-rearranged leukemia, aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes like HOXA9 and MEIS1.[6][7] this compound blocks this process, leading to the downregulation of these target genes and subsequent cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][6][8]
Q2: How selective is this compound for DOT1L?
This compound (as EPZ-5676) is highly selective for DOT1L. It has demonstrated over 37,000-fold selectivity against a panel of other protein methyltransferases.[6][9] However, at high concentrations (e.g., 10 µM), some off-target activity has been noted, such as a 40% inhibition of PRMT5.[10]
Table 1: Selectivity Profile of EPZ-5676
| Target | Inhibition | Selectivity vs. DOT1L | Reference |
|---|---|---|---|
| DOT1L | Ki = 80 pM | - | [1][2][3][11] |
| Other Protein Methyltransferases (Panel) | Minimal Activity | >37,000-fold | [6][9] |
| PRMT5 | 40% inhibition at 10 µM | Not specified |[10] |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations of 100 mg/mL (177.71 mM) and in ethanol (B145695) at 85 mg/mL (151.05 mM).[1][3] For cellular experiments, it is typically dissolved in DMSO to create a high-concentration stock solution.[1] To improve solubility, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath.[3][9] Stock solutions in DMSO can be stored at -20°C for several months.[9] It is important to note that long-term storage of diluted aqueous solutions is not recommended.[3]
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of H3K79 Methylation
Q: My Western blot results show inconsistent or no reduction in H3K79me2 levels after treating cells with this compound. What could be the issue?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verify Stock Solution: Ensure your DMSO stock solution was prepared correctly and has been stored properly at -20°C.[9] Repeated freeze-thaw cycles should be avoided.
-
Confirm Final Concentration: Double-check the calculations for your final working concentration in the cell culture media. The cellular IC50 for H3K79 dimethylation is approximately 2.6 nM in MV4-11 cells.[2]
-
-
Treatment Duration:
-
Cell Line Sensitivity:
-
Cell Line-Specific Response: While highly effective in most MLL-rearranged cell lines, some, like RS4;11, have shown reduced sensitivity.[6] Confirm the MLL-rearrangement status of your cell line.
-
Acquired Resistance: Continuous exposure to the inhibitor can lead to acquired resistance.[12] Mechanisms can include the upregulation of drug efflux pumps or activation of alternative signaling pathways.[12]
-
-
Western Blot Protocol:
-
Histone Extraction: Ensure your histone extraction protocol is efficient.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for H3K79me2 and total Histone H3 (as a loading control).
-
Transfer Efficiency: Check the transfer of low molecular weight proteins like histones from the gel to the membrane.
-
Guide 2: Unexpected Cell Viability or Proliferation Results
Q: I am observing minimal or unexpected effects on cell proliferation, even in an MLL-rearranged cell line. What should I investigate?
A: The anti-proliferative effects of this compound can be delayed and are highly dependent on the cellular context.
-
Assay Duration:
-
The cytotoxic effects are often not apparent until after 4 days of treatment, with maximal effects observed after 7 to 14 days.[6] Short-term viability assays (e.g., 24-72 hours) may not capture the full effect of the inhibitor.
-
-
Cell Line Differences:
-
Potential Off-Target Effects at High Concentrations:
-
If using very high concentrations (>1 µM), consider the possibility of off-target effects that might confound viability readouts. While this compound is highly selective, non-specific toxicity can occur at high doses.
-
Table 2: Anti-proliferative Activity (IC50) of EPZ-5676 in Leukemia Cell Lines (14-Day Assay)
| Cell Line | MLL Rearrangement | Proliferation IC50 | Reference |
|---|---|---|---|
| MV4-11 | MLL-AF4 | 3.5 - 9 nM | [2][6] |
| MOLM-13 | MLL-AF9 | 4 nM | [2] |
| KOPN-8 | MLL-ENL | 71 nM | [12] |
| NOMO-1 | MLL-AF9 | 658 nM | [12] |
| RS4;11 | MLL-AF4 | 1.3 µM (less sensitive) | [6] |
| HL-60 | None | >10 µM (insensitive) |[1] |
Guide 3: Mitigating Potential Off-Target Effects
Q: How can I be confident that the observed phenotype is due to DOT1L inhibition and not off-target effects?
A: This is a critical question in pharmacological studies. Here are several strategies to mitigate and control for off-target effects:
-
Use the Lowest Effective Concentration:
-
Determine the minimal concentration of this compound that effectively reduces H3K79me2 and inhibits the expression of target genes like HOXA9. Using concentrations significantly above the IC50 for on-target effects increases the risk of engaging off-target proteins like PRMT5.[10]
-
-
Use a Secondary Chemical Probe:
-
Rescue Experiments:
-
If possible, perform a genetic rescue experiment. For example, overexpressing a drug-resistant mutant of DOT1L should rescue the phenotype caused by this compound if the effect is on-target.
-
-
Monitor Off-Target Pathways:
-
If you suspect off-target activity based on the literature (e.g., PRMT5 inhibition at high concentrations), assess the activity of that pathway directly. For example, measure changes in symmetric dimethylarginine levels for PRMT5 activity.
-
Experimental Protocols
Protocol 1: Western Blot for H3K79me2 Inhibition
This protocol is adapted from methodologies used to assess EPZ-5676 activity in MV4-11 cells.[1][6]
-
Cell Treatment: Plate cells (e.g., MV4-11) and treat with a range of this compound concentrations (e.g., 1 nM to 1 µM) or DMSO vehicle control for 96 hours.
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS containing protease inhibitors.
-
Perform acid extraction of histones or use a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted histone protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract (e.g., 400 ng) onto a 10-20% Tris-Glycine or similar high-percentage polyacrylamide gel.[1]
-
Perform electrophoresis to separate proteins.
-
Transfer separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K79me2.
-
In a separate blot or after stripping, probe for total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescence or fluorescence detection system.
-
-
Quantification: Quantify the band intensity for H3K79me2 and normalize it to the total Histone H3 signal for each lane.[1]
Protocol 2: Cell Proliferation Assay
This protocol is based on the 14-day proliferation assays used to determine the IC50 of EPZ-5676.[6]
-
Cell Plating: Seed leukemia cells in appropriate culture plates at a density that allows for logarithmic growth over a 14-day period.
-
Compound Addition: Add this compound in a serial dilution (e.g., 10-point, 3-fold dilution) to the cells. Include a DMSO-only control.
-
Incubation: Incubate the cells for 14 days. Depending on the cell line's growth rate, you may need to split the cells and re-add the compound every 3-4 days to maintain them in logarithmic growth.
-
Viability Measurement: At the end of the 14-day period, determine the number of viable cells using a suitable method, such as:
-
Resazurin-based assays (e.g., CellTiter-Blue).
-
ATP-based assays (e.g., CellTiter-Glo).
-
Direct cell counting with trypan blue exclusion.
-
-
Data Analysis: Normalize the viability data to the DMSO control and plot the results as a percentage of inhibition versus compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
References
- 1. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. apexbt.com [apexbt.com]
- 10. Probe EPZ-5676 | Chemical Probes Portal [chemicalprobes.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
How to address EPZ028862 instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues when using the SMYD3 inhibitor, EPZ028862, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain containing 3), a histone methyltransferase. Its chemical formula is C20H30N4O4S, and it has a molecular weight of 422.54 g/mol .[1] In cancer biology, SMYD3 is implicated in the regulation of gene expression programs that promote cell proliferation and survival. By inhibiting the enzymatic activity of SMYD3, this compound can modulate the expression of downstream target genes, leading to anti-tumor effects.
Q2: What are the initial signs of this compound instability in my long-term experiment?
Signs of potential degradation of this compound include a diminished or inconsistent biological effect over time, the need for increasing concentrations to achieve the same outcome, or the appearance of unexpected cellular phenotypes.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[1] The compound should be protected from light and moisture. When preparing stock solutions, use a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How often should I replace the cell culture media containing this compound in a long-term experiment?
The frequency of media replacement will depend on the specific experimental conditions, including the cell line's metabolic rate and the stability of this compound in your culture medium. For experiments lasting several days, it is advisable to replace the media with freshly prepared this compound every 2-3 days to ensure a consistent effective concentration. This is particularly important for inhibitors of histone modifying enzymes, as effects on histone methylation and subsequent gene expression changes can take several days to become apparent.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound in your long-term experiments.
| Issue | Potential Cause | Recommended Action |
| Diminishing biological effect over time | Compound Degradation: this compound may be degrading in the cell culture medium at 37°C. | 1. Increase the frequency of media changes with fresh compound. 2. Perform a stability study of this compound in your specific cell culture medium using HPLC or LC-MS to determine its half-life. 3. Consider using a lower incubation temperature if experimentally feasible. |
| Cellular Metabolism: The cells may be metabolizing this compound into inactive forms. | 1. Assess the metabolic stability of this compound in the presence of your cell line. 2. If metabolism is high, more frequent media changes or higher initial concentrations may be necessary. | |
| Inconsistent results between experiments | Stock Solution Integrity: The stock solution of this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare fresh stock solutions of this compound in DMSO. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Confirm the concentration of the stock solution spectrophotometrically or via analytical chemistry techniques. |
| Incomplete Dissolution: The compound may not be fully dissolved in the cell culture medium, leading to inconsistent effective concentrations. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent precipitation. 2. Prepare an intermediate dilution of the this compound stock in pre-warmed medium before adding it to the final culture volume. | |
| Unexpected Cellular Phenotypes or Toxicity | Degradation Products: The degradation products of this compound may have off-target effects or be cytotoxic. | 1. Analyze the culture medium for the presence of degradation products using LC-MS. 2. If significant degradation is observed, increase the frequency of media changes. |
| Off-Target Effects: At high concentrations or over long exposure times, this compound may exhibit off-target activities. | 1. Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. 2. Use a structurally different SMYD3 inhibitor, if available, to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Materials: Cell culture medium (with and without serum), this compound stock solution, incubator (37°C, 5% CO2), HPLC or LC-MS system.
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration.
-
Prepare a control sample of this compound in a stable solvent (e.g., DMSO) at the same concentration.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot from each sample.
-
Analyze the concentration of the parent this compound compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the culture medium.
-
Visualizations
Caption: Simplified signaling pathway of SMYD3 inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to EPZ028862 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the EZH2 inhibitor, EPZ028862 (tazemetostat), in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues related to this compound resistance and provides actionable steps to identify and overcome these challenges.
Problem: My cancer cell line shows decreased sensitivity or has become resistant to this compound.
Possible Causes and Solutions:
1. Acquired Mutations in the EZH2 Gene:
-
Question: How can I determine if my resistant cell line has acquired mutations in the EZH2 gene?
-
Answer: The most definitive method is to perform Sanger sequencing or next-generation sequencing (NGS) of the EZH2 coding region in your resistant cell line and compare it to the parental, sensitive cell line. Look for mutations in the SET domain, which is the catalytic site of EZH2. For example, mutations such as Y661D have been shown to confer resistance to this compound.[1]
-
Question: What should I do if I identify an EZH2 mutation?
-
Answer: The strategy depends on the specific mutation. Some mutations that confer resistance to this compound may not affect the binding of other EZH2 inhibitors. For instance, cell lines resistant to GSK126 and EPZ-6438 (tazemetostat) remained sensitive to the EZH2 inhibitor UNC1999 and the EED inhibitor EED226.[2] Consider testing a panel of other EZH2 inhibitors or targeting other components of the PRC2 complex, like EED.
Quantitative Data: IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant with EZH2 mutation) | Fold Change in Resistance |
| Prostate Cancer (abl) | GSK126 | ~1 µM | >10 µM | >10 |
| Prostate Cancer (abl) | EPZ-6438 | ~1 µM | >10 µM | >10 |
Data adapted from studies on EZH2 inhibitor resistance.[1]
2. Activation of Bypass Signaling Pathways:
-
Question: My resistant cells do not have EZH2 mutations. What other mechanisms could be at play?
-
Answer: A common mechanism of resistance to targeted therapies is the activation of alternative survival pathways.[2] In the context of this compound resistance, the PI3K/AKT/mTOR and MEK/ERK pathways are frequently upregulated.[2][3][4]
-
Question: How can I check for the activation of these pathways?
-
Answer: Western blotting is a standard method to assess the phosphorylation status of key proteins in these pathways, which indicates their activation. You should probe for phosphorylated AKT (p-AKT at Ser473) and phosphorylated ERK (p-ERK). Increased levels of p-AKT and/or p-ERK in your resistant cell line compared to the sensitive line suggest the activation of these bypass pathways.
-
Question: If I find that the PI3K/AKT or MEK/ERK pathway is activated, what is the next step?
-
Answer: The most effective strategy is to use a combination therapy approach.[5] Combine this compound with a PI3K inhibitor (e.g., idelalisib) or a MEK inhibitor (e.g., trametinib). This dual targeting can often restore sensitivity to the EZH2 inhibitor.
Quantitative Data: Synergy in Combination Therapies
| Cancer Type | Combination | Effect |
| Diffuse Large B-cell Lymphoma | EZH2 inhibitor + PI3K inhibitor (idelalisib) | Synergistic |
| Diffuse Large B-cell Lymphoma | EZH2 inhibitor + mTOR inhibitor (everolimus) | Synergistic |
| Diffuse Large B-cell Lymphoma | EZH2 inhibitor + MEK inhibitor (trametinib) | Synergistic |
Preclinical data suggests synergy for these combinations.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 methyltransferase.[6] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[5] This histone mark leads to chromatin condensation and transcriptional repression of target genes, many of which are tumor suppressors.[5] By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the re-expression of these silenced tumor suppressor genes and subsequent anti-tumor effects.[7]
Q2: How can I confirm that this compound is effectively inhibiting EZH2 in my sensitive cell lines?
A2: You can assess the on-target activity of this compound by measuring the global levels of H3K27me3. A significant reduction in H3K27me3 levels upon treatment with this compound indicates effective target engagement. This can be measured by western blotting or more quantitatively by Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Q3: My resistant cell line shows no change in H3K27me3 levels upon this compound treatment, even at high concentrations. What does this suggest?
A3: This observation strongly suggests a resistance mechanism that prevents the drug from inhibiting its target. The most likely cause is an acquired mutation in the EZH2 protein that interferes with drug binding.[2] As mentioned in the troubleshooting guide, you should sequence the EZH2 gene to confirm this.
Q4: Can resistance to this compound be mediated by changes in other PRC2 complex members?
A4: While mutations in EZH2 are a direct cause of resistance, alterations in other PRC2 components like EED or SUZ12 could theoretically impact the efficacy of EZH2 inhibitors. Targeting other components of the PRC2 complex, such as with an EED inhibitor, has been shown to be effective in some EZH2 inhibitor-resistant models.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in your cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours (or a duration optimized for your cell line).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-AKT and p-ERK
This protocol is for assessing the activation of the PI3K/AKT and MEK/ERK pathways.
Materials:
-
Sensitive and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK, anti-total ERK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture sensitive and resistant cells to ~80% confluency.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT or total ERK as a loading control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting inconsistent results in EPZ028862 western blots
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EPZ028862 in western blotting experiments.
Troubleshooting Inconsistent Western Blot Results with this compound
Researchers using this compound, a potent and selective inhibitor of the histone methyltransferase EZH2, may encounter variability in their western blot results. This guide provides a structured approach to identifying and resolving common issues.
Diagram: this compound Signaling Pathway
Caption: this compound inhibits EZH2, preventing H3K27 methylation and allowing target gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and how does it affect western blot outcomes?
A1: this compound is a selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] In a western blot experiment, treatment with this compound is expected to lead to a decrease in the global levels of H3K27me3. Therefore, a primary antibody targeting H3K27me3 should show a reduced signal in treated samples compared to untreated controls. Conversely, antibodies against total Histone H3 should show no change and can be used as a loading control.
Q2: I am not seeing a decrease in H3K27me3 levels after this compound treatment. What could be the reason?
A2: Several factors could contribute to this:
-
Insufficient Treatment Time or Concentration: The inhibition of H3K27 methylation is a time- and concentration-dependent process. Ensure that the cells have been treated for a sufficient duration and with an appropriate concentration of this compound to observe a significant reduction in H3K27me3 levels.
-
Cell Line Resistance: Some cell lines may be less sensitive to EZH2 inhibition.[1]
-
Antibody Specificity: Verify the specificity of your primary antibody for H3K27me3.
-
Inactive Compound: Ensure the this compound compound is active and has been stored correctly.
Q3: My western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
A3: High background can obscure the specific signal.[3][4] Consider the following solutions:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice-versa).[2][5]
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.[3][4]
-
Increase Washing Steps: Increase the duration and number of washes to more effectively remove unbound antibodies. Adding a detergent like Tween-20 to your wash buffer can also help.[3]
Q4: I am observing non-specific bands in my western blot. What are the possible causes and solutions?
A4: Non-specific bands can arise from several sources:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Use a highly specific and validated antibody.
-
Sample Degradation: Proteolytic degradation of your target protein can result in bands of lower molecular weight. Always use fresh samples and add protease inhibitors to your lysis buffer.
-
Excessive Protein Loading: Overloading the gel can lead to "streaking" and the appearance of non-specific bands.[3]
Troubleshooting Guide
This table summarizes common western blot problems and provides a systematic approach to troubleshooting.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[6] |
| Low primary antibody concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[2] | |
| Insufficient protein loaded | Increase the amount of protein loaded per well.[7] | |
| Inactive secondary antibody or substrate | Test the secondary antibody and substrate with a positive control. | |
| High Background | Inadequate blocking | Increase blocking time to 1-2 hours at room temperature. Use fresh blocking buffer.[5] |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibody.[3][4] | |
| Insufficient washing | Increase the number and duration of wash steps.[3] | |
| Non-Specific Bands | Primary antibody is not specific enough | Use an affinity-purified primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[7] | |
| Too much protein loaded | Reduce the amount of total protein loaded onto the gel.[7] | |
| Incorrect Band Size | Post-translational modifications | Glycosylation, phosphorylation, or other modifications can alter the apparent molecular weight.[5] |
| Splice variants | The target protein may exist as different isoforms. | |
| Protein degradation | Lower molecular weight bands may indicate degradation. Use fresh samples and protease inhibitors. |
Detailed Experimental Protocol: Western Blot for H3K27me3 after this compound Treatment
This protocol provides a general framework. Optimization for specific cell lines and antibodies may be required.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3 and anti-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
6. Analysis:
-
Quantify the band intensities using appropriate software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to account for any loading differences.
Diagram: Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. Synthetic lethality of EZH2 and DNMT Inhibition suppresses neuroblastoma proliferation via MYCN destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-EZH2 Antibody (A87907) | Antibodies.com [antibodies.com]
- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A cAMP-dependent, protein kinase A-independent signaling pathway mediating neuritogenesis through Egr1 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling EPZ028862
This technical support center provides guidance on the best practices for storing and handling EPZ028862, a potent and selective inhibitor of the SMYD3 methyltransferase. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, provided as a solid powder, should be stored under specific conditions to ensure its stability and efficacy. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0 - 4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1]
Q2: How do I reconstitute this compound for experimental use?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] To reconstitute, prepare a stock solution in DMSO. The exact volume of DMSO to use will depend on the desired final concentration and the amount of compound in the vial. It is crucial to refer to the Certificate of Analysis (CofA) that accompanies your specific lot of this compound for the exact molecular weight and mass of the compound to ensure accurate concentration calculations.
Q3: What is the stability of this compound in its solid form and in solution?
A: When stored correctly as a solid, this compound has a shelf life of over three years.[1] The product is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] The stability of stock solutions in DMSO at various temperatures is not explicitly stated, but it is general best practice to store DMSO stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.
Q4: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality DMSO.- Compound has precipitated out of solution. | - Ensure you are using a sufficient volume of high-purity, anhydrous DMSO.- Gently warm the solution to 37°C and vortex or sonicate briefly.- If precipitation is observed in a stock solution after storage, warm and vortex to redissolve before use. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution.- Degradation of the compound.- Multiple freeze-thaw cycles of the stock solution. | - Verify calculations for the stock solution concentration, taking into account the exact mass and molecular weight from the CofA.- Prepare fresh working solutions from the stock for each experiment.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffer. | - Low solubility of this compound in aqueous solutions.- The final concentration of DMSO is too low. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Prepare the working solution immediately before use.- Consider using a surfactant or other solubilizing agent, if compatible with your assay. |
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₂₀H₃₀N₄O₄S | MedKoo Biosciences |
| Molecular Weight | 422.54 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Short-Term Storage | 0 - 4°C (Dry, Dark) | MedKoo Biosciences[1] |
| Long-Term Storage | -20°C (Dry, Dark) | MedKoo Biosciences[1] |
| Shelf Life (Solid) | >3 years (if stored properly) | MedKoo Biosciences[1] |
Experimental Protocols & Workflows
General Reconstitution Protocol
A general protocol for reconstituting a lyophilized compound like this compound is detailed below. Always refer to the product-specific Certificate of Analysis for precise calculations.
Caption: Workflow for reconstituting solid this compound into a stock solution.
Decision-Making for Storage Conditions
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision guide for the proper storage of this compound.
References
Optimizing EPZ015666 Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of EPZ015666 for in vivo animal studies. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EPZ015666?
EPZ015666 is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] By inhibiting PRMT5, EPZ015666 blocks these methylation events, leading to downstream effects such as cell cycle arrest, induction of apoptosis, and decreased cell proliferation in cancer cells.[1]
Q2: What is a recommended starting dose for EPZ015666 in mouse models?
The optimal dosage of EPZ015666 can vary depending on the animal model, the disease being studied, and the specific experimental goals. Based on published preclinical studies, dosages have ranged from 25 mg/kg to 200 mg/kg. For example, in mouse models of Mantle Cell Lymphoma (MCL), oral dosing with EPZ015666 has demonstrated dose-dependent antitumor activity.[3] In models of MLL-rearranged Acute Myeloid Leukemia (AML), a dose of 150 mg/kg administered twice daily by oral gavage has been shown to delay disease progression and increase survival.[4] For HTLV-1-transformed T-cell xenograft models, lower doses of 25 or 50 mg/kg have shown significant improvement in survival and reduction in tumor burden.[5] It is highly recommended to perform a dose-finding study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should EPZ015666 be formulated for oral administration in mice?
For oral gavage in mice, EPZ015666 has been successfully formulated in a 0.5% methylcellulose (B11928114) solution in water.[4] It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What are the expected on-target effects of EPZ015666 in vivo?
The primary on-target effect of EPZ015666 is the inhibition of PRMT5, leading to a reduction in symmetric dimethylarginine (sDMA) levels on its substrates.[1] This can be verified by Western blot analysis of tumor tissue or peripheral blood mononuclear cells for sDMA marks, such as on histone H4 (H4R3me2s) or SmD3.[1][6] Downstream therapeutic effects observed in preclinical models include inhibition of tumor growth and prolonged survival.[3][6]
Q5: I am not observing the expected anti-tumor effect. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The administered dose may be too low for your specific animal model. Consider performing a dose-escalation study.
-
Poor Bioavailability: Although EPZ015666 has good oral bioavailability in mice (around 69%), issues with formulation or administration technique could reduce exposure.[5] Ensure the compound is properly suspended and administered.
-
Compound Instability: Prepare the formulation fresh before each use to avoid degradation.
-
Model Resistance: The specific tumor model being used may be inherently resistant to PRMT5 inhibition. It is advisable to test the sensitivity of your cell line to EPZ015666 in vitro before initiating in vivo studies.
Q6: I am observing toxicity in my animal cohort. What should I do?
While EPZ015666 is generally well-tolerated at therapeutic doses, higher doses have been associated with toxicity.[4] If you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur), consider the following:
-
Dose Reduction: Lower the dose of EPZ015666.
-
Dosing Schedule Modification: Consider reducing the frequency of administration (e.g., from twice daily to once daily).
-
Toxicity Monitoring: Closely monitor the animals for any adverse effects.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for EPZ015666 from preclinical studies.
Table 1: In Vivo Efficacy and Dosing of EPZ015666 in Mouse Models
| Animal Model | Dosage and Route | Formulation | Key Findings | Reference |
| Mantle Cell Lymphoma (MCL) Xenografts | Dose-dependent (oral) | Not specified | Antitumor activity | [3] |
| MLL-rearranged AML | 150 mg/kg BID (oral gavage) | 0.5% methylcellulose in water | Delayed disease progression, increased survival | [4] |
| HTLV-1 Xenograft | 25 or 50 mg/kg (oral) | Not specified | Reduced tumor burden, improved survival | [5] |
| Multiple Myeloma (MM) Xenografts | Not specified | Not specified | Inhibited tumor growth, prolonged survival | [6] |
Table 2: Pharmacokinetic Parameters of EPZ015666 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (at 10 mg/kg) | 69% | [5] |
| Plasma Protein Binding | ~30% | [7] |
Table 3: In Vitro Potency of EPZ015666
| Assay | Cell Line / Target | IC50 Value | Reference |
| Enzymatic Activity | PRMT5 | 22 nM | [3] |
| Cell Viability | Mantle Cell Lymphoma (MCL) cell lines | Nanomolar range | [3] |
| Cell Viability | Entamoeba invadens | 96.6 ± 6 µM | [8] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Studies in Xenograft Mouse Models
-
Cell Culture and Implantation: Culture the desired cancer cell line under standard conditions. Once a sufficient number of cells are obtained, implant them subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Randomization and Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, EPZ015666 low dose, EPZ015666 high dose).
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of EPZ015666 in 0.5% methylcellulose in water before each administration.[4]
-
Ensure the suspension is homogenous by vortexing or sonicating.
-
Administer the formulation via oral gavage at the predetermined dosage and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers, histology).
-
-
Pharmacodynamic Analysis: To confirm on-target activity, homogenize a portion of the tumor tissue and perform Western blot analysis to assess the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates. A reduction in sDMA levels in the EPZ015666-treated groups compared to the vehicle control confirms target engagement.[6]
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of EPZ015666.
Caption: Workflow for in vivo efficacy testing of EPZ015666.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing EPZ028862-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for cytotoxicity induced by EPZ028862 (GSK3235025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question 1: I am observing high levels of cell death in my experiments with this compound. How can I determine if this is an on-target or off-target effect?
Answer: Distinguishing between on-target and off-target cytotoxicity is crucial for interpreting your results. Here’s a systematic approach:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting PRMT5 at the concentrations used in your experiments. This can be achieved by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), via Western blot. A dose-dependent decrease in SDMA levels indicates on-target activity.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which you observe cytotoxicity and compare it to the concentration required for on-target engagement. A significant separation between the effective concentration for target inhibition and the concentration causing widespread cytotoxicity may suggest off-target effects.
-
Use a Structurally Different PRMT5 Inhibitor: If available, use another potent and selective PRMT5 inhibitor with a different chemical scaffold. If both inhibitors produce a similar cytotoxic phenotype at concentrations that correlate with their respective potencies for PRMT5 inhibition, it is more likely that the observed cytotoxicity is an on-target effect.
-
Rescue Experiment: If the cytotoxic phenotype is due to the inhibition of a specific downstream pathway of PRMT5, you may be able to rescue the cells by activating that pathway. For example, since PRMT5 can regulate the AKT signaling pathway, constitutive activation of AKT might rescue the cytotoxic effects.[1]
Question 2: My cell line of interest is highly sensitive to this compound, making it difficult to study its specific effects. What can I do to mitigate this cytotoxicity?
Answer: High sensitivity to this compound can be challenging. The following strategies can help you find a therapeutic window to study the inhibitor's specific effects:
-
Optimize Concentration and Exposure Time: Conduct a time-course and dose-response experiment to identify the lowest effective concentration and the shortest exposure time that still achieves the desired level of on-target activity without causing excessive cell death.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. For example, treat the cells for a shorter period (e.g., 24 hours), wash out the inhibitor, and then allow the cells to recover before analysis.
-
Co-treatment with a Pro-survival Factor: Depending on the cell type and the mechanism of cytotoxicity, co-treatment with a pro-survival factor might help to maintain cell viability. However, this approach should be used with caution as it can confound the interpretation of the results.
-
Select a More Resistant Cell Line: If your experimental question allows, consider using a cell line that is less sensitive to PRMT5 inhibition.
Question 3: I am not seeing the expected cytotoxic effect of this compound in my cell line. What could be the reason?
Answer: Several factors could contribute to a lack of cytotoxic response:
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms to PRMT5 inhibition. This could be due to lower reliance on PRMT5 for survival or compensatory signaling pathways.
-
Incorrect Inhibitor Concentration: Ensure that the concentration of this compound used is sufficient to inhibit PRMT5 in your specific cell line. Verify on-target engagement via Western blot for SDMA.
-
Suboptimal Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to inhibitors. Ensure that your experimental conditions are consistent and optimized.
-
Inhibitor Quality: Verify the purity and activity of your this compound compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound (GSK3235025) is a potent and selective, orally bioavailable small molecule inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[2] It acts by competing with the S-adenosyl methionine (SAM) co-factor, thereby preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.
What are the known cellular effects of PRMT5 inhibition by this compound?
Inhibition of PRMT5 by this compound has been shown to lead to anti-proliferative effects in various cancer cell lines.[2][3] This is often associated with the induction of apoptosis, as indicated by the activation of caspases 3 and 7.[4] PRMT5 inhibition can also lead to cell cycle arrest.[4]
At what concentrations does this compound typically show cytotoxic effects?
The cytotoxic effects of this compound are cell line-dependent and are typically observed in the nanomolar to low micromolar range. For example, IC50 values for cell viability have been reported to be in the nanomolar range for Mantle Cell Lymphoma (MCL) cell lines.[2]
Quantitative Data
Table 1: In Vitro Activity of this compound (GSK3235025) in Various Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 | Reference |
| Mantle Cell Lymphoma (MCL) | Cell Viability | Proliferation | Nanomolar range | [2] |
| A549 (Lung Carcinoma) | Cell Viability | Cell Growth | 0.32 µM | [5] |
| HeLa (Cervical Cancer) | Cell Viability | Cell Growth | 0.29 µM | [5] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | Cell Growth | 1.04 µM | [5] |
| MCF7 (Breast Cancer) | Cell Viability | Cell Growth | 0.74 µM | [5] |
| KARPAS-422 (Lymphoma) | Cell Viability | Proliferation | 0.96 µM | [5] |
| Z-138 (Mantle Cell Lymphoma) | Cell Viability | Proliferation | 96-904 nM | [6] |
| Granta-519 (Mantle Cell Lymphoma) | Cell Viability | Proliferation | 96-904 nM | [6] |
| Maver-1 (Mantle Cell Lymphoma) | Cell Viability | Proliferation | 96-904 nM | [6] |
| Mino (Mantle Cell Lymphoma) | Cell Viability | Proliferation | 96-904 nM | [6] |
| Jeko-1 (Mantle Cell Lymphoma) | Cell Viability | Proliferation | 96-904 nM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To measure the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GSK3235025)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).[3]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[3]
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.[3]
-
Measure the absorbance at 490 nm using a plate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with desired concentrations of this compound for the desired time. Include a vehicle-treated negative control.
-
Harvest cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: On-Target Engagement Assay (Western Blot for SDMA)
Objective: To confirm that this compound is inhibiting PRMT5 methyltransferase activity in cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-SmD3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting imaging system
Procedure:
-
Treat cells with various concentrations of this compound for 48-72 hours.[3]
-
Harvest and lyse the cells. Determine the protein concentration of the lysates.[3]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-SDMA or anti-SmD3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescence substrate.
-
Image the blot and quantify the band intensities. A decrease in the SDMA signal with increasing concentrations of this compound indicates on-target engagement. Also, probe for a loading control to ensure equal protein loading.
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing and Controlling Cytotoxicity.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of EPZ028862
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the bioavailability of the selective SMYD3 inhibitor, EPZ028862. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and early-stage development.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable in vivo exposure of this compound after oral administration. What are the potential causes?
Low and variable oral bioavailability are common challenges for novel drug candidates. The primary factors influencing oral absorption are the compound's aqueous solubility and its permeability across the intestinal epithelium. For this compound, a complex organic molecule, poor aqueous solubility is a likely contributor. Issues can arise at several stages:
-
Dissolution-limited absorption: If this compound has low aqueous solubility, its dissolution in the gastrointestinal fluids may be slow, limiting the amount of drug available for absorption.
-
Permeability-limited absorption: The compound may have difficulty passing through the intestinal cell layer to enter the bloodstream.
-
First-pass metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver and gut wall, reducing the amount of active compound that reaches systemic circulation.
A logical first step is to characterize the physicochemical properties of this compound to determine its Biopharmaceutics Classification System (BCS) class.
Q2: How do we determine the Biopharmaceutics Classification System (BCS) class of this compound?
The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability. To classify this compound, you will need to perform the following key experiments:
-
Aqueous Solubility Determination: Measure the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Intestinal Permeability Assessment: In vitro models, such as Caco-2 cell monolayers, are commonly used to predict in vivo intestinal permeability.
Based on the results, this compound can be categorized into one of the four BCS classes, which will guide the selection of an appropriate bioavailability enhancement strategy.
Troubleshooting Guide: Strategies to Improve this compound Bioavailability
This guide provides strategies tailored to address specific bioavailability challenges you may be facing with this compound.
Issue 1: Poor Aqueous Solubility (Likely BCS Class II or IV)
If experimental data confirms that this compound has low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution rate and concentration in the gastrointestinal tract.
Reducing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
-
Micronization: This technique reduces particle size to the micron range using methods like milling (e.g., jet milling, ball milling).
-
Nanonization (Nanosuspensions): Creating a nanosuspension, a colloidal dispersion of drug particles in a liquid medium with sizes in the nanometer range, can significantly increase the surface area and saturation solubility.[1] Nanosuspensions can be prepared by top-down methods (e.g., high-pressure homogenization, pearl milling) or bottom-up methods (e.g., precipitation).[1]
| Technique | Typical Particle Size | Advantages | Considerations |
| Micronization | 1-10 µm | Established and scalable technology. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | 100-1000 nm | Significantly increases surface area and dissolution rate; can improve oral absorption.[1] | Requires specialized equipment and careful stabilizer selection to prevent particle aggregation. |
Dispersing this compound in its amorphous (non-crystalline) form within a hydrophilic polymer matrix can enhance its apparent solubility and dissolution rate.[2][3] The amorphous form has higher free energy compared to the crystalline state, leading to improved solubility.[3]
-
Methods for Preparing ASDs:
-
Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.[4]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass that is then extruded.
-
| Polymer Carrier Examples | Key Features |
| Povidone (PVP) | Good solubilizing agent, suitable for both spray drying and HME. |
| Copovidone (PVP/VA) | High solubility and good stability for amorphous drugs. |
| Hypromellose (HPMC) | Can inhibit recrystallization of the amorphous drug. |
| Soluplus® | Possesses amphiphilic properties, acting as a solubilizer. |
For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gut and facilitating lymphatic absorption, which can bypass first-pass metabolism.[2][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6]
| Lipid Formulation Classification System (LFCS) | Composition | Dispersion Characteristics |
| Type I | Oils without surfactants | Poor dispersion |
| Type II | Oils and water-insoluble surfactants | Forms self-emulsifying systems |
| Type III | Oils, water-soluble surfactants, and co-solvents | Forms self-microemulsifying or self-nanoemulsifying systems (SMEDDS/SNEDDS) |
| Type IV | Water-soluble surfactants and co-solvents (oil-free) | Forms micelles |
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and dissolution.[5][7] The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates the drug, while the hydrophilic exterior improves aqueous solubility.
Issue 2: Poor Permeability (Likely BCS Class III or IV)
If this compound exhibits low intestinal permeability, strategies should focus on transiently opening the tight junctions between intestinal cells or inhibiting efflux transporters.
Permeation enhancers can improve drug absorption across the intestinal epithelium. However, their use must be carefully evaluated for potential toxicity. Examples include certain fatty acids, surfactants, and bile salts.
If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, co-administration with a P-gp inhibitor could increase its intracellular concentration and net absorption. Hesperidin is an example of a dual inhibitor of CYP3A4 and P-glycoprotein.[7]
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, SIF).
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
A drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.
Protocol 2: In Vitro Permeability Assay (Caco-2 Cell Model)
-
Culture Caco-2 cells on permeable filter supports for 21-25 days until they form a differentiated and polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer.
-
Add the drug solution to the apical (AP) side of the monolayer and fresh buffer to the basolateral (BL) side.
-
Incubate at 37°C and take samples from the BL side at various time points.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Analyze the concentration of this compound in the samples.
-
Calculate the apparent permeability coefficient (Papp). A compound is generally considered to have high permeability if its Papp is >1 x 10⁻⁶ cm/s.
Visualizations
Caption: Simplified signaling pathway of SMYD3 and its inhibition by this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a new cell-penetrating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Antibody Probes of Module 2 of the 6-Deoxyerythronolide B Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Efficacy of SMYD3 Inhibitors: EPZ028862 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various small molecule inhibitors targeting SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase implicated in various cancers. The primary focus is on EPZ028862, with its performance benchmarked against other notable SMYD3 inhibitors. The information presented herein is curated from publicly available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
SMYD3 is a critical regulator of gene transcription and cell signaling, primarily through the methylation of histone and non-histone proteins, including MAP3K2. Its overexpression is associated with the proliferation of numerous cancer types, making it an attractive therapeutic target. A range of small molecule inhibitors have been developed to target the enzymatic activity of SMYD3. This guide presents a comparative analysis of their biochemical potency and cellular efficacy.
Data Presentation: Biochemical and Cellular Efficacy of SMYD3 Inhibitors
The following tables summarize the key quantitative data for this compound and other prominent SMYD3 inhibitors. The data is compiled from various studies to provide a comparative overview.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Assay Substrate |
| This compound | Reversible | SMYD3 | 2.8 | 1.2 (noncompetitive vs MEKK2), 3.1 (mixed-type vs SAM) | MEKK2 |
| EPZ031686 | Reversible | SMYD3 | 3 | - | - |
| GSK2807 | Reversible, SAM-competitive | SMYD3 | 130 | 14 | - |
| BAY-6035 | Reversible, Substrate-competitive | SMYD3 | 88 | - | MEKK2 peptide |
| SMYD3-IN-1 (cpd 29) | Irreversible | SMYD3 | 11.7 | - | - |
| BCI-121 | Reversible | SMYD3 | - | - | Histones |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Table 2: Cellular Efficacy of SMYD3 Inhibitors
| Inhibitor | Assay Type | Cell Line | EC50/Effect |
| This compound | Cellular Target Engagement (CETSA) | A549 | EC50 of 1.4 µM |
| BAY-6035 | MEKK2 Methylation Inhibition | HeLa | IC50 of 70 nM |
| SMYD3-IN-1 (cpd 29) | Antiproliferative (3D Soft Agar) | HepG2 | Significant growth inhibition at 5 µM |
| BCI-121 | Antiproliferative | HT29, HCT116 | 46-54% proliferation reduction at 72h |
SMYD3 Signaling Pathway
SMYD3 plays a crucial role in the RAS-driven cancer pathway. It methylates MAP3K2 (also known as MEKK2), a key signaling kinase. This methylation event enhances the activation of the downstream MEK/ERK signaling cascade, which promotes cell proliferation, differentiation, and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical SMYD3 Methyltransferase Assay
This assay quantifies the enzymatic activity of SMYD3 and the potency of inhibitors in a cell-free system.
Workflow:
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human SMYD3 enzyme, the substrate (e.g., full-length MAP3K2 protein or a specific peptide), and the test inhibitor at various concentrations in a reaction buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20).
-
Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., ³H-SAM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Detection: The methylated substrate is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[1]
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.
Workflow:
Protocol:
-
Cell Treatment: Incubate the chosen cell line (e.g., A549 lung carcinoma cells) with the SMYD3 inhibitor at various concentrations or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble SMYD3 in the supernatant using a specific antibody-based detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble SMYD3 as a function of temperature to generate a melting curve. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures. The EC50 for target engagement can be determined by plotting the thermal shift as a function of inhibitor concentration.
3D Soft Agar (B569324) Colony Formation Assay
This assay assesses the effect of inhibitors on anchorage-independent growth, a hallmark of cancer cells.
Workflow:
Protocol:
-
Prepare Base Layer: A base layer of soft agar (e.g., 0.6% agar in culture medium) is poured into a 6-well plate and allowed to solidify.
-
Prepare Cell Layer: Harvest and resuspend cancer cells (e.g., HepG2 hepatocellular carcinoma cells) in a top layer of molten soft agar (e.g., 0.3% agar in culture medium) containing the SMYD3 inhibitor at different concentrations or a vehicle control.
-
Plating: The cell-agar mixture is overlaid onto the solidified base layer.
-
Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO₂) for an extended period (e.g., 2-3 weeks) to allow for colony formation. The medium is replenished periodically.
-
Analysis: After the incubation period, the colonies are stained with a dye such as crystal violet and visualized under a microscope. The number and size of the colonies are quantified to assess the antiproliferative effect of the inhibitor.
Conclusion
The available data indicates that this compound is a potent, reversible inhibitor of SMYD3 with demonstrated target engagement in cellular settings. When compared to other SMYD3 inhibitors, it exhibits strong biochemical potency. The choice of an optimal SMYD3 inhibitor for a specific research application will depend on various factors, including the desired mechanism of action (reversible vs. irreversible), the cellular context, and the specific experimental goals. This guide provides a foundational dataset and standardized protocols to aid in the rational selection and evaluation of SMYD3 inhibitors for cancer research and therapeutic development.
References
Head-to-Head Comparison: EPZ011989 and BCI-121 in Epigenetic Target Inhibition
In the landscape of epigenetic drug discovery, the selective inhibition of histone methyltransferases (HMTs) has emerged as a promising therapeutic strategy for various malignancies. This guide provides a detailed head-to-head comparison of two notable inhibitors: EPZ011989, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and BCI-121, an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to the Compounds
EPZ011989 is a highly potent and selective small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone H3 lysine (B10760008) 27 (H3K27) methyltransferase, and its dysregulation is implicated in the pathogenesis of various cancers, including B-cell lymphomas. EPZ011989 is an orally bioavailable compound that has demonstrated robust anti-tumor activity in preclinical models.[1][2]
BCI-121 is a small molecule inhibitor targeting SMYD3, a histone and non-histone protein lysine methyltransferase. SMYD3 has been shown to be overexpressed in several cancers, including colorectal, breast, and pancreatic cancer, where it plays a role in transcriptional regulation and cell proliferation.[3][4] BCI-121 was identified through virtual screening and has been shown to impair cancer cell growth.[3]
Performance Data Summary
The following tables summarize the available quantitative data for EPZ011989 and BCI-121, providing a comparative view of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency and Selectivity
| Parameter | EPZ011989 | BCI-121 | Reference(s) |
| Target | EZH2 (wild-type and mutant) | SMYD3 | [1][3] |
| Ki | <3 nM | Not explicitly reported | [1] |
| Biochemical IC50 | 6 nM (ELISA) | Not explicitly reported; other SMYD3 inhibitors show low nM to µM IC50s | [5][6][7] |
| Selectivity | >15-fold vs EZH1; >3000-fold vs 20 other HMTs (including SMYD3) | Information not available | [1][5] |
Table 2: Cellular Activity
| Parameter | EPZ011989 | BCI-121 | Reference(s) |
| Cellular H3K27me3 IC50 | <100 nM (WSU-DLCL2 cells) | Not Applicable | [1] |
| Cell Proliferation Inhibition | LCC of 208 nM (WSU-DLCL2 cells) | 46% reduction in HT29 cells (100 µM, 72h); 54% reduction in HCT116 cells (100 µM, 72h) | [1][8] |
Signaling Pathways
The signaling pathways targeted by EPZ011989 and BCI-121 are distinct, reflecting their different enzymatic targets.
EZH2 Signaling Pathway
EZH2 is the catalytic core of the PRC2 complex, which also includes EED and SUZ12. PRC2 is responsible for the trimethylation of H3K27 (H3K27me3), a histone mark associated with transcriptional repression. By inhibiting EZH2, EPZ011989 prevents the formation of H3K27me3, leading to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer.
SMYD3 Signaling Pathway
SMYD3 has been shown to methylate both histone (e.g., H3K4, H4K5) and non-histone proteins. One of its key non-histone targets is MAP3K2, a component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 enhances its activity, leading to increased downstream signaling and promoting cancer cell proliferation. BCI-121 inhibits SMYD3, thereby attenuating this pro-proliferative signaling cascade.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize EPZ011989 and BCI-121.
EZH2 Biochemical Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
-
Materials: Recombinant PRC2 complex, histone H3 peptide substrate, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), test compound (EPZ011989), assay buffer, stop solution, filter plates, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of EPZ011989 in assay buffer.
-
In a 96-well plate, add the PRC2 complex and histone H3 peptide.
-
Add the diluted EPZ011989 or vehicle control and incubate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
SMYD3 In Vitro Methylation Assay
This assay assesses the inhibitory effect of a compound on SMYD3-mediated histone methylation.[3]
-
Materials: Recombinant SMYD3, calf thymus histones, S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM), test compound (BCI-121), reaction buffer, SDS-PAGE gels, autoradiography film.
-
Procedure:
-
Prepare a reaction mixture containing recombinant SMYD3, calf thymus histones, and reaction buffer.
-
Add BCI-121 or vehicle control to the reaction mixture.
-
Initiate the methylation reaction by adding [¹⁴C]-SAM.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to visualize the methylated histones.
-
Quantify the band intensity to determine the level of inhibition.
-
Cell Proliferation Assay (WST-1)
This colorimetric assay measures cell viability and proliferation.[3][11]
-
Materials: Cancer cell lines (e.g., HT29, HCT116), culture medium, test compound (BCI-121), WST-1 reagent, 96-well plates, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BCI-121 or vehicle control.
-
Incubate for the desired time period (e.g., 48, 72, 96 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Cell Proliferation and Viability Assay (Guava Viacount)
This flow cytometry-based assay provides absolute cell counts and viability data.[2][12]
-
Materials: Cancer cell line (e.g., WSU-DLCL2), culture medium, test compound (EPZ011989), Guava ViaCount reagent, flow cytometer.
-
Procedure:
-
Seed cells in a multi-well plate and treat with serial dilutions of EPZ011989 or vehicle control.
-
Incubate for the desired duration.
-
Harvest the cells and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with Guava ViaCount reagent.
-
Incubate at room temperature for 5 minutes.
-
Acquire the samples on a Guava flow cytometer.
-
The software automatically calculates viable, apoptotic, and dead cell counts and percentages.
-
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the biochemical and cellular assays described above.
Conclusion
References
- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cytekbio.com [cytekbio.com]
Validating the On-Target Effects of EPZ028862 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of EPZ028862, a potent inhibitor of the histone methyltransferase DOT1L. We will explore its performance relative to other DOT1L inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of cellular studies.
Introduction to this compound and its Target, DOT1L
This compound is a small molecule inhibitor targeting Disruptor of Telomeric Silencing 1-like (DOT1L), the sole known enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This methylation mark, particularly H3K79me2, is broadly associated with active transcription.[1][3] In specific cancers, such as mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, DOT1L is aberrantly recruited to chromatin, leading to localized hypermethylation of H3K79 and the subsequent misexpression of leukemogenic genes.[1][2] Therefore, inhibiting DOT1L's methyltransferase activity presents a promising therapeutic strategy for these malignancies. This compound and other related compounds aim to suppress the proliferation of MLL-r cells by inhibiting H3K79 methylation and blocking the expression of these cancer-driving genes.[2]
The DOT1L Signaling Pathway and Mechanism of Inhibition
DOT1L utilizes S-adenosyl methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the lysine 79 residue of histone H3. This post-translational modification is crucial for regulating gene expression. In MLL-rearranged leukemias, the MLL fusion protein recruits DOT1L to specific gene loci, such as the HOXA9 and MEIS1 genes, leading to their overexpression and driving leukemogenesis.
This compound and its analogs are SAM-competitive inhibitors.[1] They bind to the catalytic pocket of DOT1L, preventing the binding of SAM and thereby inhibiting the methylation of H3K79. This leads to a downstream reduction in the expression of MLL-fusion target genes, ultimately resulting in decreased cell proliferation and, in some cases, apoptosis in sensitive cancer cell lines.[4][5]
Comparison of DOT1L Inhibitors
Several small molecule inhibitors of DOT1L have been developed. This compound is part of a series of compounds that includes the well-characterized EPZ004777 and pinometostat (B612198) (EPZ-5676). The latter has advanced to clinical trials.[1][2] The primary distinction between these inhibitors lies in their potency, selectivity, and pharmacokinetic properties.
| Compound | Target | In Vitro IC50 (nM) | Cellular H3K79me2 EC50 (nM) | Cell Proliferation IC50 (nM) (MV4-11 cells) | Key Features |
| This compound | DOT1L | N/A | 300 (HeLa cells) | N/A | Orally bioavailable.[1] |
| EPZ004777 | DOT1L | 0.5 | 25 | 39 | First potent DOT1L inhibitor, poor pharmacological properties.[2][6] |
| Pinometostat (EPZ-5676) | DOT1L | 0.3 | 4 | 8.6 | Advanced to clinical trials, requires continuous infusion.[1][6][7] |
| Compound 10 | DOT1L | N/A | N/A | 3.2 | Novel inhibitor with potent in vivo activity.[7] |
| Compound 11 | DOT1L | N/A | N/A | 4.8 | Novel inhibitor with potent in vivo activity.[7] |
| Dia2 | DOT1L | nM range | Comparable to EPZ-5676 | N/A | Improved metabolic stability.[2] |
Experimental Protocols for On-Target Validation
Validating that the phenotypic effects of this compound are due to its interaction with DOT1L is crucial. The following are key experimental approaches to confirm on-target activity in a cellular context.
Western Blotting for H3K79 Methylation
This is the most direct biochemical readout of DOT1L inhibition in cells. A time- and dose-dependent decrease in global H3K79me2 levels upon treatment with this compound confirms target engagement.
Methodology:
-
Cell Culture and Treatment: Plate MLL-rearranged cells (e.g., MV4-11) or other sensitive cell lines at an appropriate density. Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K79me2. Also, probe for total Histone H3 or another loading control to ensure equal loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative decrease in H3K79me2 levels compared to the vehicle-treated control.
Quantitative RT-PCR for Target Gene Expression
Inhibition of DOT1L should lead to the downregulation of MLL-fusion target genes. Measuring the mRNA levels of genes like HOXA9 and MEIS1 provides a functional readout of on-target activity.
Methodology:
-
Cell Treatment and RNA Extraction: Treat MLL-rearranged cells (e.g., MOLM-13, MV4-11) with this compound as described above. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant decrease in the expression of target genes in this compound-treated cells compared to controls indicates on-target activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly confirm the physical binding of a compound to its target protein in intact cells.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them at different temperatures for a fixed time (e.g., 3 minutes) to induce denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.
-
Protein Detection: Analyze the amount of soluble DOT1L in each sample using a method like Western blot or an ELISA-based assay (e.g., AlphaLISA).[10]
-
Melt Curve Generation: Plot the percentage of soluble DOT1L against the temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized DOT1L, confirming direct target engagement.[9]
Selective Cell Proliferation Assays
A key validation step is to demonstrate that this compound selectively inhibits the proliferation of cancer cells that are dependent on DOT1L activity (e.g., MLL-rearranged cell lines) while having minimal effect on non-dependent cell lines.
Methodology:
-
Cell Seeding: Seed both MLL-rearranged (e.g., MV4-11, MOLM-13) and MLL-wildtype (e.g., NB4) leukemia cell lines in multi-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 7-14 days), as epigenetic inhibitors often have a slow onset of action.[5]
-
Viability/Proliferation Measurement: At the end of the treatment period, measure cell viability using a reagent such as CellTiter-Glo or by direct cell counting.
-
IC50 Determination: Plot the percentage of viable cells against the drug concentration and fit a dose-response curve to calculate the IC50 value for each cell line. A significantly lower IC50 in MLL-rearranged cells compared to wild-type cells demonstrates on-target selectivity.[7]
By employing these methodologies, researchers can rigorously validate the on-target cellular effects of this compound, building a strong foundation for further preclinical and clinical development.
References
- 1. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.co.jp [revvity.co.jp]
Confirming SMYD3 Inhibition in a Cellular Context: A Comparative Guide to EPZ028862
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the cellular inhibition of SMYD3 by the selective inhibitor EPZ028862. We present a comparative analysis of this compound with other known SMYD3 inhibitors, supported by quantitative data and detailed experimental protocols. This document aims to equip researchers with the necessary information to design and execute robust experiments for validating SMYD3 as a therapeutic target.
Introduction to SMYD3 and this compound
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase implicated in various cancers through its role in regulating gene expression and cell signaling.[1][2] One of its key non-histone substrates is MAP3K2 (mitogen-activated protein kinase kinase kinase 2), which, upon methylation by SMYD3, activates the RAS/RAF/MEK/ERK signaling pathway, promoting cancer cell proliferation and survival.[2][3][4]
This compound is a potent and selective small molecule inhibitor of SMYD3.[5] Validating its on-target activity within a cellular environment is crucial for its development as a therapeutic agent. This guide outlines key assays to confirm this compound's efficacy and compares its performance with other SMYD3 inhibitors such as BCI-121 and BAY-6035.
Comparative Analysis of SMYD3 Inhibitors
The following table summarizes the reported cellular activities of this compound and other SMYD3 inhibitors.
| Inhibitor | Assay Type | Cell Line | Target/Readout | IC50/EC50 | Reference |
| This compound | Cellular Methylation | - | MAP3K2 methylation | 32 nM (IC50) | [3] |
| This compound | Cellular Thermal Shift Assay (CETSA) | - | SMYD3 Target Engagement | 1.4 µM (EC50) | [6] |
| BCI-121 | Cell Proliferation | HT29 | Cell Viability | ~100 µM | [1] |
| BCI-121 | Cell Proliferation | HCT116 | Cell Viability | ~100 µM | [1] |
| BAY-6035 | Cellular Methylation | HeLa | MAP3K2 methylation | ~70 nM (IC50) | [7] |
Key Experimental Protocols
To confirm SMYD3 inhibition by this compound in a cellular context, two primary assays are recommended: a direct measure of target enzymatic activity (MAP3K2 Methylation Assay) and a confirmation of target engagement (Cellular Thermal Shift Assay).
Cellular MAP3K2 Methylation Assay (Western Blot)
This assay directly measures the ability of this compound to inhibit the SMYD3-mediated methylation of its substrate, MAP3K2, in cells.[8]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T or HeLa cells in 6-well plates.
-
When cells reach 70-80% confluency, co-transfect with expression vectors for HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for methylated MAP3K2 (K260me3), HA-tag (for total MAP3K2), SMYD3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time to allow for compound uptake and target binding.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble SMYD3 in each sample by Western blotting, as described in the previous protocol, or by a more high-throughput method like ELISA if a suitable antibody pair is available.
-
-
Data Analysis:
-
Quantify the amount of soluble SMYD3 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble SMYD3 relative to the non-heated control against the temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. A significant increase in the Tm for the this compound-treated sample compared to the control indicates target engagement.
-
SMYD3 Signaling Pathway
Understanding the cellular context of SMYD3 inhibition requires knowledge of its signaling pathway. A key pathway involves the methylation of MAP3K2, leading to the activation of the MAPK/ERK cascade.
Conclusion
Confirming the cellular inhibition of SMYD3 by this compound is a critical step in its validation as a potential therapeutic agent. The cellular MAP3K2 methylation assay provides a direct readout of the enzymatic inhibition of SMYD3 in a physiologically relevant context. Complementing this with a Cellular Thermal Shift Assay (CETSA) offers robust confirmation of direct target engagement. By comparing the cellular potency of this compound with other known SMYD3 inhibitors, researchers can gain a comprehensive understanding of its efficacy and selectivity. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists in the field of cancer research and drug development.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bayer.com [bayer.com]
- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Selectivity Profile of EPZ028862: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the selectivity profile of EPZ028862, a potent inhibitor of the histone methyltransferase DOT1L. This document outlines its performance against other relevant inhibitors, supported by experimental data, and provides detailed methodologies for key assays.
This compound is a small molecule inhibitor targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase (HMT) that exclusively methylates histone H3 on lysine (B10760008) 79 (H3K79). Aberrant DOT1L activity is a key driver in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a prime therapeutic target. The selectivity of DOT1L inhibitors is a critical parameter, as off-target effects on other HMTs can lead to unforeseen toxicities. This guide compares the selectivity of this compound with other notable DOT1L inhibitors, providing a framework for its evaluation in preclinical and clinical research.
Selectivity Profile of DOT1L Inhibitors
For a robust comparative analysis, we will utilize the selectivity data of Pinometostat (EPZ-5676) as a representative profile for a highly selective DOT1L inhibitor and compare it with other known DOT1L inhibitors, SGC0946 and Dia2.
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| Pinometostat (EPZ-5676) | DOT1L | Ki = 80 pM | >37,000-fold vs. other PMTs | [1] |
| SGC0946 | DOT1L | IC50 = 0.3 nM | High | Not specified |
| Dia2 | DOT1L | IC50 = 1.2 nM | High | Not specified |
Table 1: Comparative Inhibitory Activity of Selected DOT1L Inhibitors. This table summarizes the reported inhibitory potency of Pinometostat (EPZ-5676), a close analog of this compound, and competitor compounds against DOT1L. The high selectivity of Pinometostat suggests a favorable therapeutic window.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following are detailed protocols for two common biochemical assays used to assess the inhibitory activity of compounds against histone methyltransferases.
Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant HMT enzyme (e.g., DOT1L)
-
Histone substrate (e.g., recombinant histone H3 or nucleosomes)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10 mM S-adenosyl-L-homocysteine (SAH))
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the test compound dilutions.
-
Add the HMT enzyme and histone substrate to each well.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4][5]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for HMT Activity
This is a bead-based immunoassay that does not require radioactivity.
Materials:
-
Recombinant HMT enzyme
-
Biotinylated histone substrate
-
SAM
-
Test compound
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone mark
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, HMT enzyme, biotinylated histone substrate, and SAM.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add AlphaLISA Acceptor beads and incubate to allow binding to the methylated substrate.
-
Add Streptavidin-coated Donor beads, which bind to the biotinylated substrate, bringing the Donor and Acceptor beads in close proximity.
-
Incubate in the dark.
-
Excite the Donor beads at 680 nm. The resulting singlet oxygen activates the Acceptor beads, which emit light at 615 nm.
-
Measure the light emission using a compatible microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow
The development of MLL-rearranged leukemia is critically dependent on the aberrant activity of DOT1L. The following diagrams illustrate the DOT1L signaling pathway and a typical experimental workflow for evaluating DOT1L inhibitors.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for evaluating DOT1L inhibitors.
Conclusion
This compound, as a potent and likely highly selective inhibitor of DOT1L, holds significant promise for the treatment of MLL-rearranged leukemias. The comparative analysis, using its close analog Pinometostat (EPZ-5676) as a benchmark, highlights its potential for a favorable therapeutic index with minimal off-target effects. The provided experimental protocols offer a standardized approach for researchers to independently verify and expand upon these findings. Further head-to-head studies with a broad panel of histone methyltransferases will be invaluable in fully elucidating the selectivity profile of this compound and solidifying its position as a leading candidate for targeted epigenetic therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pinometostat | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Downstream Biomarker Alterations Following EPZ028862 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream biomarker changes following treatment with EPZ028862, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD3. The data presented herein is intended to assist researchers in validating the mechanism of action of this compound and similar compounds, and to provide a framework for designing and interpreting experiments aimed at understanding the biological consequences of SMYD3 inhibition.
Introduction to this compound and SMYD3 Inhibition
This compound is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), an enzyme that catalyzes the methylation of both histone and non-histone proteins. SMYD3 has emerged as a compelling target in oncology due to its overexpression in various cancers and its role in regulating key cellular processes. By inhibiting SMYD3, this compound offers a promising therapeutic strategy to counteract the oncogenic functions of this enzyme. This guide compares the effects of this compound with other known SMYD3 inhibitors, providing valuable data for researchers in the field.
SMYD3 Signaling Pathway
SMYD3 exerts its influence through multiple downstream pathways. It can methylate histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Additionally, SMYD3 can methylate non-histone targets such as MAP3K2, leading to the activation of the Ras/Raf/MEK/ERK signaling cascade, and vascular endothelial growth factor receptor 1 (VEGFR1), impacting angiogenesis. The diagram below illustrates the central role of SMYD3 in these signaling networks.
Comparative Analysis of SMYD3 Inhibitors
The following tables summarize the quantitative data on the effects of this compound and other SMYD3 inhibitors on key downstream biomarkers.
Table 1: In Vitro Activity of SMYD3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | SMYD3 | Biochemical | <50 | - | [1] |
| BCI-121 | SMYD3 | Biochemical | ~2,500 | - | [2] |
| EPZ031686 | SMYD3 | Biochemical | 2.7 | - | [3] |
Table 2: Effect of SMYD3 Inhibitors on Histone Methylation
| Compound | Concentration | Cell Line | Histone Mark | Change in Methylation | Reference |
| BCI-121 | 100 µM | HT29, HCT116 | H3K4me2/3, H4K5me | Decrease | [2] |
| BCI-121 | 100 µM | OVCAR-3 | H3K4me3 | Decrease | [4] |
| EPZ031686 | Not specified | SCLC cells | RNF113A K20me3 | Decrease | [3] |
Table 3: Effect of SMYD3 Inhibitors on Downstream Gene Expression
| Compound | Concentration | Cell Line | Target Gene | Change in Expression | Reference |
| BCI-121 | 100 µM | HCT116, OVCAR-3 | cMET, TERT, WNT10B, CDK2 | Decrease | [5] |
| SMYD3 siRNA | Not applicable | HCT116 | FNBP1, MFGE8, PDLIM7, WNT3A | Decrease | [6] |
Table 4: Anti-proliferative Activity of SMYD3 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| BCI-121 | HT29 | Cell proliferation | ~50 (at 72h) | [2] |
| BCI-121 | HCT116 | Cell proliferation | ~40 (at 72h) | [2] |
| This compound | >240 cancer cell lines | Cell proliferation | No significant effect | [1] |
Note: The lack of anti-proliferative effect of this compound in the study by Thomenius et al. (2018) highlights the complexity of translating biochemical potency to cellular anti-proliferative effects and may depend on the specific cellular context and genetic background.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Experimental Workflow: From Treatment to Biomarker Analysis
The following diagram outlines a typical workflow for assessing the downstream effects of a SMYD3 inhibitor.
Western Blotting for Histone Modifications and Signaling Proteins
Objective: To quantify changes in global histone methylation levels (e.g., H3K4me3) and the phosphorylation status of signaling proteins (e.g., p-ERK) following SMYD3 inhibitor treatment.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-H3K4me3, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Quantification: Densitometry analysis is performed using image analysis software, and protein levels are normalized to the loading control.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine the occupancy of SMYD3 and the levels of specific histone marks (H3K4me3) at the promoter regions of target genes.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SMYD3 or H3K4me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of SMYD3 target genes (e.g., WNT10B, CCND2). The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.
Gene Expression Analysis by RT-qPCR
Objective: To measure the changes in mRNA levels of SMYD3 target genes following inhibitor treatment.
Protocol:
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
This guide provides a comparative overview of the downstream effects of this compound and other SMYD3 inhibitors. The presented data and protocols offer a valuable resource for researchers aiming to validate the on-target effects of these compounds and to further explore the therapeutic potential of SMYD3 inhibition in cancer and other diseases. The multifaceted role of SMYD3 in regulating both the epigenome and critical signaling pathways underscores the importance of a multi-pronged approach to biomarker validation.
References
- 1. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of SMYD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic (PK) profiles of various inhibitors targeting SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the progression of numerous cancers. A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these inhibitors is crucial for their preclinical and clinical development. This document summarizes available quantitative PK data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid researchers in this field.
SMYD3 Signaling Pathway
SMYD3 is a key regulator of gene expression and cell signaling. It methylates both histone and non-histone proteins, leading to the activation of oncogenic pathways. A simplified representation of the SMYD3 signaling cascade is depicted below.
Cross-Validation of EPZ028862 Activity: A Comparative Analysis of EZH2 and SMYD3 Inhibition in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of EPZ028862 and related compounds, addressing the ambiguity of its target and highlighting its therapeutic potential in various cancer models. While initial searches for "this compound" can be misleading, this document clarifies its identity as a SMYD3 inhibitor and, in response to the likely user interest in EZH2 inhibitors from Epizyme, provides a comprehensive cross-validation of the well-characterized EZH2 inhibitors, EPZ-6438 (Tazemetostat) and EPZ011989.
Executive Summary
The compound identifier this compound is associated with a selective inhibitor of SMYD3, a histone methyltransferase implicated in cancer. However, the context of preclinical cancer research often points towards the highly investigated EZH2 inhibitors from Epizyme, Plc., particularly EPZ-6438 (Tazemetostat) and EPZ011989. This guide will therefore focus on the robust preclinical data available for these EZH2 inhibitors, providing a detailed comparison of their activity across various cancer models. A summary of the available information on the SMYD3 inhibitor this compound is also included to provide a complete picture.
EZH2 Inhibitors: A New Frontier in Epigenetic Cancer Therapy
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in silencing tumor suppressor genes through the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[1] Its overexpression and mutation are implicated in a wide range of cancers, making it a prime target for therapeutic intervention.[1]
Signaling Pathway of EZH2 Inhibition
The primary mechanism of action for EZH2 inhibitors is the competitive inhibition of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2. This prevents the transfer of a methyl group to H3K27, leading to a decrease in the repressive H3K27me3 mark, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and survival.[2]
Comparative Activity of EPZ-6438 (Tazemetostat) and EPZ011989
Both EPZ-6438 (Tazemetostat) and EPZ011989 are potent and selective EZH2 inhibitors developed by Epizyme. Preclinical studies have demonstrated their robust anti-tumor activity in a variety of cancer models, particularly those with genetic alterations in the SWI/SNF complex, such as malignant rhabdoid tumors.
Table 1: In Vitro Activity of EPZ-6438 (Tazemetostat) and EPZ011989 in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Assay Type | IC50 / EC50 | Reference |
| EPZ-6438 (Tazemetostat) | Non-Hodgkin Lymphoma (EZH2 mutant) | WSU-DLCL2 | Proliferation | ~11 nM | [3] |
| Non-Hodgkin Lymphoma (EZH2 wild-type) | OCI-LY19 | Proliferation | >10 µM | [3] | |
| Malignant Rhabdoid Tumor (SMARCB1-deficient) | G401 | Proliferation | ~32 nM | [4] | |
| Synovial Sarcoma | Fuji, HS-SY-II | Viability | 0.039-20 µmol/L | [5] | |
| EPZ011989 | Acute Myeloid Leukemia | Various | Colony Formation | Effective | [6] |
| Malignant Rhabdoid Tumor | Various | Proliferation | Effective | [7][8] |
Table 2: In Vivo Activity of EPZ-6438 (Tazemetostat) and EPZ011989 in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| EPZ-6438 (Tazemetostat) | Non-Hodgkin Lymphoma (EZH2 mutant) | KARPAS-422 | 250 mg/kg, BID, PO | Tumor regression | [9] |
| Malignant Rhabdoid Tumor | G401 | 250 mg/kg, BID, PO | Tumor stasis and delayed growth | [4] | |
| Pediatric Solid Tumors | PPTP Models | 400 mg/kg, BID, PO | Significant activity in rhabdoid tumors | [10][11] | |
| EPZ011989 | B-cell Lymphoma | KARPAS-422 | 250-500 mg/kg, BID, PO | Significant tumor regression | [9] |
| Pediatric Malignant Rhabdoid Tumor | PPTP Models | Not specified | Prolonged time to event | [7][8] |
Experimental Protocols
A common method to assess the anti-proliferative effects of EZH2 inhibitors is the use of cell viability assays such as CellTiter-Glo® or MTT.
Protocol:
-
Cell Seeding: Seed cancer cells at an optimal density in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., Tazemetostat) in complete cell culture medium. A typical concentration range is 1 nM to 10 µM.[12] A DMSO-only vehicle control should be included.
-
Incubation: Remove the overnight culture medium and add the medium containing the different concentrations of the inhibitor. Incubate for a period of 3 to 7 days, as a longer incubation is often required to observe significant effects on histone methylation.[13]
-
Viability Assessment: At the end of the incubation period, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.[12]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[12]
Animal models are crucial for evaluating the in vivo efficacy of EZH2 inhibitors.
Protocol:
-
Xenograft Implantation: Implant human cancer cells (e.g., KARPAS-422 for lymphoma, G401 for rhabdoid tumor) subcutaneously into immunodeficient mice.[4][9]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. Administer the EZH2 inhibitor (e.g., Tazemetostat (B611178) at 250-500 mg/kg) orally, twice daily (BID).[9]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.[14]
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.[9][10]
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Pharmacodynamic markers, such as the reduction of H3K27me3 levels in tumor tissues, can also be assessed.[10]
SMYD3 Inhibitor: this compound
SMYD3 (SET and MYND domain containing 3) is another histone methyltransferase that has been implicated in various cancers. It primarily methylates histone H3 at lysine 4 (H3K4) and can also methylate non-histone proteins, leading to the activation of oncogenic signaling pathways.[15][16][17]
Signaling Pathway of SMYD3
SMYD3 has been shown to activate signaling pathways such as Ras/Raf/MEK/ERK and PI3K/Akt. It can directly methylate and activate key components of these pathways, promoting cancer cell proliferation and survival.[18][19]
Preclinical Activity of this compound
Data on the preclinical activity of this compound is more limited compared to the EZH2 inhibitors. One study demonstrated that while potent and selective in inhibiting SMYD3, this compound did not impact the cell proliferation of over 240 cancer cell lines.[20] However, other studies with different SMYD3 inhibitors have shown anti-proliferative effects in various cancer cell lines, including colorectal, lung, pancreatic, prostate, and ovarian cancers.[21][22]
Table 3: In Vitro Activity of SMYD3 Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Assay Type | Outcome | Reference |
| This compound | Various | >240 cell lines | Proliferation | No impact | [20] |
| BCI-121 | Colorectal Cancer | HCT116 | Proliferation | Inhibition | [21] |
| EM127 | Colorectal Cancer | HCT116 | Proliferation | Inhibition, sensitizes to chemotherapy | [22] |
Conclusion
The cross-validation of activity for compounds targeting epigenetic modifiers is crucial for advancing cancer therapy. While the initial query for "this compound" points to a SMYD3 inhibitor with limited publicly available anti-proliferative data, the likely interest lies in the well-documented EZH2 inhibitors from Epizyme. EPZ-6438 (Tazemetostat) and EPZ011989 have demonstrated significant and consistent anti-tumor activity in preclinical models of various cancers, particularly those with specific genetic backgrounds like non-Hodgkin lymphoma and malignant rhabdoid tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and compare the efficacy of these and other novel epigenetic modulators. Further investigation into the therapeutic potential of SMYD3 inhibitors like this compound, perhaps in combination with other agents or in specific cancer subtypes, is warranted to fully understand their clinical utility.
References
- 1. news-medical.net [news-medical.net]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 5. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.cnr.it [iris.cnr.it]
Independent Verification of EZH2 Inhibition: A Comparative Guide to Tazemetostat and Alternatives
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary role is to methylate histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Comparative Analysis of EZH2 Inhibitors
The following table summarizes key quantitative data for Tazemetostat and other notable EZH2 inhibitors, compiled from various independent studies. This data facilitates a direct comparison of their potency and cellular activity.
| Compound | Target(s) | Ki (nM) | Cellular IC50 (H3K27me3 reduction) (nM) | Cell Proliferation IC50 (nM) | Key References |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type and Mutant) | 2.5 | 9 | 490 - 7600 | [1][2] |
| GSK2816126 | EZH2/EZH1 | EZH2: <10; EZH1: ~50 | ~13 | Varies by cell line | |
| CPI-1205 | EZH2 | 26 | ~20 | Varies by cell line | |
| EI1 | EZH2 (SAM-competitive) | N/A | ~15 | Varies by cell line | |
| GSK926 | EZH2 | N/A | 27 | 4500 (LNCaP) | |
| GSK343 | EZH2 | N/A | 4 | 2900 (LNCaP) |
Key Experimental Protocols for EZH2 Inhibitor Characterization
Independent verification of EZH2 inhibitor activity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the comparative data.
Biochemical EZH2 Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.
-
Principle: A radiometric or fluorescence-based assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the purified PRC2 complex.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Biotinylated histone H3 (1-25) peptide substrate.
-
[³H]-SAM (for radiometric detection) or unlabeled SAM with a fluorescence-based detection system.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
-
Procedure:
-
The PRC2 complex is incubated with the test compound at varying concentrations.
-
The histone H3 peptide substrate and SAM are added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of methylated peptide is quantified. For radiometric assays, this involves capturing the biotinylated peptide on a streptavidin-coated plate and measuring the incorporated radioactivity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for Cellular H3K27me3 Levels
This assay assesses the on-target effect of the inhibitor within a cellular context by measuring the global levels of the H3K27 trimethylation mark.
-
Principle: Cellular proteins are separated by size using gel electrophoresis, transferred to a membrane, and the levels of H3K27me3 and total Histone H3 are detected using specific antibodies.
-
Materials:
-
Cancer cell lines of interest.
-
Test compounds.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are treated with the EZH2 inhibitor at various concentrations for a specified duration (e.g., 72-96 hours).
-
Cells are harvested, and histones are extracted.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Following electrophoresis, proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against H3K27me3 and total H3.
-
After washing, the membrane is incubated with the secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensity for H3K27me3 is normalized to the total H3 band intensity to determine the relative reduction in H3K27me3 levels.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the EZH2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
A relevant human cancer cell line (e.g., a lymphoma line with an EZH2 mutation).
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered according to a defined schedule and dose.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.
References
- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of EPZ028862: A Guide for Laboratory Professionals
Treat EPZ028862 as a potentially hazardous substance of unknown toxicity.[1] Always utilize appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[1] Operations should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
General Safety and Handling Characteristics
The following table summarizes typical information for novel small molecule inhibitors, which should be considered as a baseline for handling this compound in the absence of a specific Safety Data Sheet (SDS).
| Characteristic | General Information for Novel Small Molecule Inhibitors | Significance for Disposal |
| Physical State | Typically a solid powder. | Determines whether waste is classified as solid or liquid. |
| Solubility | Often soluble in organic solvents like DMSO.[2] | Informs the choice of solvent for decontamination and the nature of the liquid waste stream.[2] |
| Stability | Generally stable under standard laboratory conditions.[2] | Indicates that special precautions for decomposition products during storage and handling for disposal are likely not required.[2] |
| Hazard Classification | Often not classified as hazardous due to lack of data, but should be handled as such.[2] | The absence of a formal hazard classification does not negate the need for proper chemical waste disposal procedures.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
1. Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, experimental solutions, and the initial rinse of "empty" containers) in a designated, leak-proof hazardous waste container.[1][2] The container must be chemically compatible with the solvents used.[1] For instance, solutions with halogenated solvents should be kept separate from those with non-halogenated solvents.[2]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weighing papers, and contaminated labware, should be collected in a separate, clearly labeled hazardous waste container for solids.[1][2]
2. Container Management:
-
Use only approved, chemically resistant containers for waste collection.[4]
-
Ensure containers are kept tightly closed except when adding waste.[1]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.[2]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] This area should have secondary containment.[1]
3. Decontamination:
-
Glassware and equipment that have been in contact with this compound should be decontaminated.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][5][6] The rinsate from this process must be collected as hazardous liquid waste.[2][5] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, in accordance with institutional policies.[2]
4. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]
-
Provide the EHS department with all available information about the compound.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
In the event of a spill, it should be treated as a major incident. Evacuate the area and immediately notify your supervisor and the EHS department, following their specific procedures for hazardous chemical spills.[1]
References
Navigating the Uncharted: A Safety and Handling Guide for EPZ028862
For researchers, scientists, and drug development professionals, the handling of novel chemical compounds is a daily reality. While EPZ028862 is supplied as a "non-hazardous" agent for research purposes, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
When a specific SDS is unavailable, it is imperative to treat the compound as potentially hazardous. This precautionary principle ensures that all handling, storage, and disposal procedures afford the highest level of protection. The following recommendations are based on general best practices for handling research chemicals with unknown toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure through inhalation, ingestion, or skin contact. All personnel handling this compound should adhere to the following minimum requirements.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially during prolonged handling or when working with larger quantities. |
| Body | A fully buttoned lab coat. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the compound outside of a certified chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is essential for minimizing risks. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
